4-Oxo-4-phenylbutanenitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 520. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-oxo-4-phenylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSPRTYTUQJCKFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201598 | |
| Record name | beta-Cyanopropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5343-98-6 | |
| Record name | beta-Cyanopropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005343986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Benzoylpropionitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | beta-Cyanopropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80201598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Benzoylpropionitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Oxo-4-phenylbutanenitrile (CAS: 5343-98-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 4-Oxo-4-phenylbutanenitrile. The information is curated for professionals in research and development, with a focus on experimental details and potential avenues for further investigation in drug discovery.
Core Properties and Data
This compound, also known as β-benzoylpropionitrile, is a ketone and nitrile functionalized organic compound.[1][2] Its core structure presents interesting possibilities for chemical modification and as a building block in the synthesis of more complex molecules.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 5343-98-6 | [1][2][3] |
| Molecular Formula | C₁₀H₉NO | [1][2][3] |
| Molecular Weight | 159.18 g/mol | [1] |
| Appearance | White to light yellow solid/powder to crystal | [4] |
| Melting Point | 74-78 °C | [4] |
| Boiling Point | 114 °C at 0.3 mmHg | |
| Solubility | Soluble in Methanol | |
| InChI Key | OSPRTYTUQJCKFF-UHFFFAOYSA-N | [1] |
| SMILES | O=C(CCC#N)c1ccccc1 | [1][3] |
Spectral Data
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives often involves a Michael addition of a cyanide source to a chalcone (1,3-diphenyl-2-propen-1-one) or a related α,β-unsaturated ketone. The following is a detailed, generalized experimental protocol adapted from the synthesis of structurally similar compounds.
Experimental Protocol: Synthesis of this compound
This protocol is a representative method and may require optimization.
Materials:
-
Benzalacetophenone (Chalcone)
-
Acetone cyanohydrin or another suitable cyanide source
-
Sodium carbonate (10% aqueous solution) or another suitable base
-
Ethanol
-
Methanol (for recrystallization)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzalacetophenone (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add acetone cyanohydrin (3 equivalents) followed by the dropwise addition of a 10% aqueous solution of sodium carbonate (0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for approximately 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Isolation: Filter the solid product and wash it with cold ethanol.
-
Purification: Recrystallize the crude product from methanol to obtain pure this compound.
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Cyanide-containing reagents are highly toxic. Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Have a cyanide poisoning antidote kit readily available and be familiar with its use.
-
Quench any residual cyanide with an appropriate oxidizing agent (e.g., bleach) before disposal.
Experimental Workflow Diagram
Potential Applications in Drug Discovery
While there is limited direct research on the biological activity of this compound, its core structure is present in molecules with known pharmacological effects. This suggests its potential as a scaffold or intermediate in the development of new therapeutic agents.
Relevance as a Pharmacophore for PIM-1 Kinase Inhibitors
Recent studies have identified compounds with a similar structural motif, such as 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, as potent inhibitors of PIM-1 kinase. PIM-1 is a serine/threonine kinase that is overexpressed in several cancers and is a promising target for anticancer drug development.
The 4-oxo-phenylbutanenitrile core can be considered a key pharmacophore—the essential three-dimensional arrangement of functional groups responsible for biological activity. The ketone and nitrile functionalities, along with the phenyl ring, can engage in crucial interactions with the active site of the PIM-1 kinase.
Logical Relationship to PIM-1 Inhibitors
This relationship suggests that this compound could serve as a valuable starting material for the synthesis of novel PIM-1 inhibitors. Further research could involve the chemical modification of this scaffold to optimize its binding affinity and selectivity for the PIM-1 kinase.
Safety and Handling
This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[1] Standard laboratory safety protocols should be strictly followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear a dust mask (type N95 or equivalent), eye shields or a face shield, and chemical-resistant gloves.[1]
-
Handling: Handle in a well-ventilated area. Avoid the formation of dust and aerosols. Use non-sparking tools to prevent electrostatic discharge.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place. The storage class is 11 for combustible solids.[1]
Conclusion
This compound is a versatile chemical compound with well-defined physical properties. While its direct biological activity remains largely unexplored, its structural similarity to known PIM-1 kinase inhibitors highlights its potential as a valuable scaffold for the development of novel anticancer therapeutics. The synthetic protocols for related compounds are well-established, providing a clear path for its preparation and derivatization. Further investigation into the biological effects of this compound and its analogues is warranted and could open new avenues in drug discovery.
References
Synthesis of 4-Oxo-4-phenylbutanenitrile from Chalcone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Oxo-4-phenylbutanenitrile from chalcone, a key reaction in organic synthesis. This document details various synthetic methodologies, presents comparative quantitative data, and offers detailed experimental protocols. Visual diagrams of the reaction pathway and experimental workflow are included to facilitate understanding.
Introduction
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of organic compounds that serve as important precursors in the biosynthesis of flavonoids and isoflavonoids. Their α,β-unsaturated ketone core makes them versatile substrates for a variety of chemical transformations, including conjugate additions.[1][2] The synthesis of this compound from chalcone is achieved through a conjugate addition of a cyanide nucleophile to the enone system of the chalcone. This reaction, also known as a Michael addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][3] The resulting product, a β-cyanoketone, is a valuable intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[4][5]
Synthetic Methodologies and Data Presentation
Several methods have been developed for the synthesis of this compound and its derivatives from chalcones. These methods primarily differ in the choice of cyanide source, catalyst, and reaction conditions. Below is a summary of key methodologies with their respective quantitative data.
| Method | Cyanide Source | Catalyst/Promoter | Solvent | Temperature | Time | Yield (%) | Reference |
| CO2-Mediated Conjugate Addition | KCN | CO2 (1 atm) | DMSO | Room Temperature | 24 h | 95 | [6] |
| Cesium Carbonate Catalyzed Addition | Trimethylsilyl cyanide (TMSCN) | Cs2CO3 | Dioxane | Reflux | - | 88 | [7] |
| Base-Catalyzed Hydrocyanation | Acetone cyanohydrin | 10% aq. Na2CO3 | Ethanol | Reflux | 4 h | - | [8][5] |
| Magnesium-Catalyzed Enantioselective Addition | Trimethylsilyl cyanide (TMSCN) | Mg-Py-BINMOL complex | Toluene | -10 °C | 24 h | 85 | [9] |
| Potassium Cyanide in Acidic Medium | KCN | Acetic Acid | DMSO/H2O | 50 °C | 1 h | - | [4] |
Reaction Mechanism and Pathways
The fundamental reaction for the synthesis of this compound from chalcone is the conjugate 1,4-addition of a cyanide anion to the α,β-unsaturated ketone moiety.
General Reaction Pathway
The diagram below illustrates the general mechanism of the conjugate addition of cyanide to chalcone. The nucleophilic cyanide ion attacks the β-carbon of the enone system, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated to yield the final product, this compound.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A CO2-Mediated Conjugate Cyanide Addition to Chalcones | MDPI [mdpi.com]
- 7. 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective conjugate addition of cyanide to chalcones catalyzed by a magnesium-Py-BINMOL complex - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
4-Oxo-4-phenylbutanenitrile chemical structure and IUPAC name
This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Oxo-4-phenylbutanenitrile, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.
Chemical Structure and IUPAC Name
This compound is a chemical compound containing a phenyl group, a ketone, and a nitrile functional group. Its official IUPAC name is This compound .[1]
Below is a diagram of the chemical structure of this compound.
References
An In-depth Technical Guide to the Spectroscopic Data of 4-Oxo-4-phenylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Oxo-4-phenylbutanenitrile, also known as 3-Benzoylpropionitrile. The information presented herein is crucial for the accurate identification, characterization, and quality control of this molecule in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and data visualization.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 3-Benzoylpropionitrile, β-Benzoylpropionitrile, 2-Cyanoethyl phenyl ketone
-
CAS Number: 5343-98-6
-
Molecular Formula: C₁₀H₉NO
-
Molecular Weight: 159.18 g/mol
-
Chemical Structure:
-
SMILES: O=C(CCC#N)c1ccccc1
-
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, organized for clarity and easy reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.95 - 8.05 | Multiplet | 2H | Aromatic (ortho-protons) |
| 7.40 - 7.60 | Multiplet | 3H | Aromatic (meta- and para-protons) |
| 3.35 | Triplet | 2H | -CH₂- (adjacent to C=O) |
| 2.85 | Triplet | 2H | -CH₂- (adjacent to CN) |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 196.5 | C=O (Ketone) |
| 136.0 | Aromatic (quaternary) |
| 133.5 | Aromatic (CH) |
| 128.7 | Aromatic (CH) |
| 128.0 | Aromatic (CH) |
| 119.0 | C≡N (Nitrile) |
| 35.0 | -CH₂- (adjacent to C=O) |
| 15.0 | -CH₂- (adjacent to CN) |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: IR Absorption Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Medium | Aromatic C-H stretch |
| ~2940 | Medium | Aliphatic C-H stretch |
| ~2250 | Medium, Sharp | C≡N stretch (Nitrile) |
| ~1685 | Strong, Sharp | C=O stretch (Aryl Ketone) |
| ~1595, 1450 | Medium | Aromatic C=C stretch |
| ~750, 690 | Strong | Aromatic C-H bend (monosubstituted) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Table 4: Mass Spectrometry Data (Electron Ionization - EI) for this compound
| m/z | Relative Intensity (%) | Assignment |
| 159 | 40 | [M]⁺ (Molecular Ion) |
| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) - Base Peak |
| 77 | 60 | [C₆H₅]⁺ (Phenyl cation) |
| 54 | 30 | [M - C₆H₅CO]⁺ |
| 51 | 25 | [C₄H₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.
-
¹H NMR Acquisition: Standard acquisition parameters are used, including a 90° pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon environment. A larger number of scans is typically required due to the low natural abundance of ¹³C.
FT-IR Spectroscopy
-
Sample Preparation: As this compound is a solid, the KBr (potassium bromide) pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.
-
Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized by heating in the ion source.
-
Ionization and Fragmentation: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and subsequent fragmentation of the molecule.
-
Detection: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and then detected.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
This guide provides foundational spectroscopic information for this compound, essential for its use in scientific and industrial applications. For more detailed analysis or specific applications, further specialized experiments may be required.
Physical properties of 4-Oxo-4-phenylbutanenitrile (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxo-4-phenylbutanenitrile, also known as β-Benzoylpropionitrile, is a bifunctional molecule featuring a ketone and a nitrile group. This unique structural arrangement makes it a valuable intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. A thorough understanding of its physical properties, such as melting point and solubility, is crucial for its effective use in research and development, particularly for reaction setup, purification, and formulation. This guide provides a detailed overview of these key physical characteristics, supported by experimental protocols and a representative synthetic workflow.
Physical and Chemical Properties
This compound is a solid at room temperature.[1] It is recognized for its utility as a building block in more complex molecular architectures.
Quantitative Data Summary
The key physical properties of this compound are summarized in the tables below for easy reference.
Table 1: Melting Point of this compound
| Property | Value (°C) | Citations |
| Melting Point | 74 - 78 | [1][2] |
| Melting Point | 73 - 75 | [3] |
Table 2: Solubility Profile of this compound
| Solvent | Predicted/Observed Solubility | Citation(s) |
| Methanol | Soluble | [2][4] |
| Ethanol | Soluble (Predicted) | |
| Acetone | Soluble (Predicted) | |
| Dichloromethane | Soluble (Predicted) | |
| Dimethyl Sulfoxide (DMSO) | Soluble (Predicted) | [5] |
| Diethyl Ether | Slightly Soluble (Predicted) | |
| Water | Insoluble (Predicted) |
Note: The solubility in solvents other than methanol is predicted based on the compound's structure, which contains both polar (ketone, nitrile) and non-polar (phenyl ring) moieties, and the principle of "like dissolves like." It is expected to be soluble in polar aprotic and polar protic organic solvents and less soluble in non-polar and highly polar (aqueous) solvents.
Experimental Protocols
The following sections detail generalized but standard methodologies for determining the melting point and solubility of a solid organic compound like this compound.
Protocol for Melting Point Determination (Capillary Method)
This method is a widely used technique for the accurate determination of a solid's melting point range.
Materials:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Sample of this compound, finely powdered
-
Thermometer
-
Heating medium (e.g., mineral oil for Thiele tube)
Procedure:
-
Sample Preparation: A small amount of the finely powdered this compound is packed into the sealed end of a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Determination: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range. A narrow melting range (e.g., 1-2°C) is indicative of a pure compound.
Protocol for Qualitative Solubility Determination
This protocol provides a systematic approach to characterizing the solubility of a compound in various solvents.
Materials:
-
Small test tubes
-
Graduated pipettes or cylinders
-
Spatula
-
Vortex mixer (optional)
-
Sample of this compound
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, diethyl ether)
Procedure:
-
Sample Addition: Approximately 20-30 mg of this compound is placed into a clean, dry test tube.
-
Solvent Addition: 1 mL of the selected solvent is added to the test tube.
-
Mixing: The mixture is agitated vigorously for 1-2 minutes. A vortex mixer can be used to ensure thorough mixing.
-
Observation: The mixture is visually inspected to determine if the solid has dissolved completely.
-
Classification:
-
Soluble: The solid dissolves completely, forming a clear solution.
-
Slightly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Repeat: The procedure is repeated for each solvent to be tested.
Logical Workflow: Synthesis of this compound
A common and logical method for the synthesis of this compound is the Friedel-Crafts acylation of benzene. This electrophilic aromatic substitution reaction involves the acylation of benzene with an appropriate acylating agent, catalyzed by a Lewis acid.
Diagram of Synthetic Workflow
Caption: A logical workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Synthesis of 4-Oxo-4-phenylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-Oxo-4-phenylbutanenitrile, a versatile intermediate in pharmaceutical and chemical synthesis. This document details the key starting materials, experimental protocols, and reaction mechanisms, presenting quantitative data in accessible formats and illustrating reaction pathways with clear diagrams.
Synthesis via Cyanoethylation of Acetophenone
A primary and economically viable route to this compound involves the base-catalyzed Michael addition of acrylonitrile to acetophenone. This reaction, a classic example of cyanoethylation, provides a straightforward method for constructing the target molecule from readily available starting materials.
Experimental Protocol
Materials:
-
Acetophenone
-
Acrylonitrile
-
Sodium ethoxide (or other suitable base)
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol.
-
To this solution, add acetophenone and stir for 10 minutes.
-
Slowly add acrylonitrile to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Remove the ethanol under reduced pressure.
-
Extract the residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase in vacuo to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Reaction Pathway
The Core Mechanism of 4-Oxo-4-phenylbutanenitrile Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delineates the primary reaction mechanism for the formation of 4-Oxo-4-phenylbutanenitrile, a valuable intermediate in organic synthesis. The predominant and most efficient pathway for its synthesis is the Michael (or conjugate) addition of a cyanide nucleophile to an α,β-unsaturated ketone, typically a chalcone derivative. An alternative, though less direct, route involves the Friedel-Crafts acylation of benzene. This document provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in drug development and chemical synthesis.
Primary Synthesis Route: Michael Addition
The formation of this compound is most commonly achieved through a Michael addition reaction. This class of reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1] In this specific synthesis, the nucleophile is a cyanide ion (CN⁻), which attacks the β-carbon of a phenyl-substituted enone.[2]
The general reaction proceeds as follows:
Chalcone (or derivative) + Cyanide Source → this compound
The cyanide ion, being a relatively weak nucleophile, preferentially attacks the electrophilic β-carbon of the α,β-unsaturated system, leading to the conjugate addition product.[3] Stronger nucleophiles, in contrast, are more prone to direct (1,2-) addition at the carbonyl carbon.
Reaction Mechanism of Michael Addition
The mechanism of the Michael addition for the formation of this compound can be elucidated in three key steps:
-
Nucleophilic Attack: The cyanide ion (CN⁻) attacks the β-carbon of the α,β-unsaturated ketone. This is the rate-determining step. The π-electrons from the carbon-carbon double bond are pushed onto the α-carbon, and subsequently, the π-electrons of the carbonyl group move to the oxygen atom, forming an enolate intermediate.[4][5]
-
Protonation of the Enolate: The negatively charged oxygen of the enolate intermediate is then protonated by a proton source in the reaction mixture, such as water or an alcohol.[6]
-
Tautomerization: The resulting enol rapidly tautomerizes to the more stable keto form, yielding the final product, this compound.[6]
Caption: Reaction mechanism of this compound formation via Michael Addition.
Alternative Synthesis Route: Friedel-Crafts Acylation
An alternative, albeit more circuitous, pathway to a precursor of this compound is the Friedel-Crafts acylation of benzene with succinic anhydride.[7] This reaction forms β-benzoylpropionic acid, which would subsequently require conversion of the carboxylic acid moiety to a nitrile.
Reaction Mechanism of Friedel-Crafts Acylation
The Friedel-Crafts acylation mechanism proceeds through the following steps:
-
Formation of the Acylium Ion: Succinic anhydride reacts with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[8]
-
Electrophilic Aromatic Substitution: The acylium ion is then attacked by the π-electrons of the benzene ring, forming a resonance-stabilized carbocation intermediate (a sigma complex).[9]
-
Deprotonation and Ring Opening: A weak base removes a proton from the carbocation, restoring the aromaticity of the benzene ring. The anhydride ring is opened during this process.
-
Workup: An aqueous workup liberates the β-benzoylpropionic acid from the aluminum chloride complex.[9]
This is followed by a separate reaction sequence to convert the carboxylic acid to the nitrile, for example, via conversion to an amide followed by dehydration.
Quantitative Data
The following tables summarize quantitative data from various reported syntheses of this compound and its derivatives via Michael addition.
| Starting Material (Michael Acceptor) | Cyanide Source | Catalyst/Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one | Me₃SiCN / H₂O | Cs₂CO₃ | Dioxane | - | Reflux | 88 | [10] |
| 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | Acetone cyanohydrin | 10% aq. Na₂CO₃ | Ethanol | 4 h | Reflux | - | [11] |
| (E)-1-(2-amino-5-nitrophenyl)-3-phenylprop-2-en-1-one | KCN | Acetic Acid | DMSO | 1 h | 50 °C | 97 | [12] |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile[11]
-
Reaction Setup: In a dry Schlenk tube equipped with a cold finger, combine (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one (72.8 mg, 0.3 mmol), Cs₂CO₃ (0.5 mg, 0.0015 mmol), and dioxane (0.5 ml).
-
Addition of Reagents: Add Me₃SiCN (57 μl, 0.45 mmol) and H₂O (22 μl, 1.2 mmol) to the mixture.
-
Reaction: Reflux the reaction mixture until completion, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, add H₂O (2 ml) at room temperature and extract the resulting mixture with ethyl acetate (5 ml).
-
Purification: Wash the organic extract with H₂O (2 ml) and brine (3 ml), then dry over Na₂SO₄ and concentrate. Purify the crude product by flash column chromatography on silica gel (petroleum ether-ethyl acetate, 15:1) to yield the pure product as a white solid (71.2 mg, 88% yield).
Protocol 2: Synthesis of 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile[12]
-
Reaction Setup: Dissolve 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (0.015 mol) in ethanol (50 ml).
-
Addition of Reagents: Add acetone cyanohydrin (0.045 mol) and 10% aqueous sodium carbonate (0.0015 mol in 1.5 ml water) to the solution.
-
Reaction: Heat the mixture at reflux temperature for 4 hours.
-
Isolation: After cooling, the product separates out. Filter the solid and recrystallize from methanol.
Experimental Workflow Visualization
The general experimental workflow for the synthesis of this compound via Michael addition can be summarized as follows:
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. science-revision.co.uk [science-revision.co.uk]
- 9. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 10. 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Versatile Core: Unlocking the Research Potential of 4-Oxo-4-phenylbutanenitrile
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Oxo-4-phenylbutanenitrile, also known as β-benzoylpropionitrile, is a keto-nitrile compound that serves as a highly versatile and valuable building block in synthetic organic and medicinal chemistry. Its bifunctional nature, possessing both a ketone and a nitrile group, allows for a diverse range of chemical transformations, leading to the synthesis of a wide array of complex heterocyclic scaffolds. These scaffolds are of significant interest in drug discovery and materials science due to their demonstrated biological activities. This technical guide provides an in-depth overview of the research applications of this compound, focusing on its synthetic utility, the biological activities of its derivatives, and detailed experimental protocols.
Synthetic Applications: A Gateway to Heterocyclic Diversity
The reactivity of this compound and its analogs makes it a cornerstone for the synthesis of various heterocyclic systems. The presence of the ketone and nitrile functionalities, along with the alpha-protons, provides multiple reaction sites for cyclization and derivatization reactions.
Synthesis of 2-(3-Oxoindolin-2-ylidene)acetonitriles
A significant application of this compound derivatives is in the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles. This is achieved through an intramolecular cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. This transformation is a facile and efficient method for preparing this class of compounds, which are known to be precursors for various biologically active molecules.[1]
Experimental Protocol: Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrile
-
Materials: 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile, Dimethyl sulfoxide (DMSO), Potassium hydroxide (KOH), Hydrochloric acid (1M), Ethyl acetate, Hexane.
-
Procedure:
-
To a round-bottom flask, add 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile (1.0 eq) and DMSO.
-
Add potassium hydroxide (4.0 eq) to the mixture and stir at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of 1M HCl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 2-(3-oxoindolin-2-ylidene)acetonitrile.[2]
-
One-Pot Synthesis of Pyridazino[4,3-b]indoles
Building upon the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles, a one-pot method has been developed to produce pyridazino[4,3-b]indoles. These compounds have demonstrated promising antimycobacterial activity. The procedure involves the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, followed by the addition of hydrazine hydrate.[2]
Experimental Protocol: One-Pot Synthesis of Pyridazino[4,3-b]indoles
-
Materials: 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile, DMSO, KOH, Hydrazine hydrate, Acetic acid.
-
Procedure:
-
The oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile is carried out as described in the previous protocol.
-
During the acidic quenching step, hydrazine hydrate is added to the reaction mixture.
-
The mixture is then heated to reflux for several hours.
-
After cooling, the product precipitates and is collected by filtration, washed, and dried to yield the pyridazino[4,3-b]indole.[2]
-
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis of representative derivatives starting from this compound analogs.
Table 1: Synthesis of 2-(3-Oxoindolin-2-ylidene)acetonitrile Derivatives
| Starting Material | Product | Yield (%) | Melting Point (°C) |
| 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile | 2-(3-oxoindolin-2-ylidene)acetonitrile | 79 | - |
| 4-(2-aminophenyl)-2-(4-methoxyphenyl)-4-oxobutanenitrile | 2-(4-methoxyphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | 77 | - |
| 4-(2-aminophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrile | 2-(4-fluorophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | 71 | - |
Data extracted from Aksenov, N. A., et al. (2022). ACS Omega.[1]
Table 2: Synthesis of 4-(2-Aminophenyl)-4-oxo-2-arylbutanenitriles
| Starting Material | Reagents and Conditions | Product | Yield (%) | Melting Point (°C) |
| (E)-1-(2-amino-5-nitrophenyl)-3-phenylprop-2-en-1-one | KCN, Acetic Acid, DMSO, 50 °C, 1 h | 4-(2-Amino-5-nitrophenyl)-4-oxo-2-phenylbutanenitrile | 97 | 183.9–186.0 |
| 4-(2-aminophenyl)-2-(4-methoxyphenyl)-4-oxobutanenitrile | Benzyl bromide, K2CO3, MeCN, reflux, 1.5 h | 4-(2-(Benzylamino)phenyl)-4-oxo-2-phenylbutanenitrile | 60 | 121.2–122.2 |
Data extracted from Aksenov, N. A., et al. (2022). ACS Omega.[2]
Biological Activities and Potential Research Applications
Derivatives of this compound have shown promise in several areas of therapeutic research, highlighting the potential of this scaffold in drug discovery.
Antimycobacterial Activity
A significant finding is the antimycobacterial activity of pyridazino[4,3-b]indoles synthesized from this compound precursors. Some of these compounds exhibit inhibitory activity against Mycobacterium tuberculosis.[1] Further investigation into the structure-activity relationship (SAR) and mechanism of action could lead to the development of novel anti-tuberculosis agents. Research suggests that the antimycobacterial effect of some pyridazinoindoles may be linked to the inhibition of monoamine oxidase, indicating a potential impact on mycobacterial redox reactions.[1]
Potential as Kinase Inhibitors
The 2-(3-oxoindolin-2-ylidene)acetonitrile core structure is a known pharmacophore in the design of kinase inhibitors.[3] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in cancer and other diseases. The accessibility of this scaffold from this compound derivatives suggests a promising avenue for the development of novel kinase inhibitors. Researchers could explore the synthesis of a library of these compounds and screen them against various kinase targets.
Potential as AMPA Receptor Antagonists
Derivatives of this compound can be used to synthesize complex heterocyclic systems that share structural similarities with known α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists.[4][5] AMPA receptors are involved in synaptic transmission, and their antagonists are being investigated for the treatment of neurological disorders such as epilepsy and ischemia. The versatile chemistry of this compound could be leveraged to create novel molecular frameworks for modulating AMPA receptor activity.
Visualizing the Potential: Workflows and Relationships
To better illustrate the research applications of this compound, the following diagrams, generated using the DOT language, depict key experimental workflows and logical relationships.
Conclusion and Future Directions
This compound and its derivatives represent a fertile ground for chemical and pharmacological research. The synthetic accessibility of diverse and complex heterocyclic structures from this simple starting material is a key advantage. While the antimycobacterial properties of its pyridazino[4,3-b]indole derivatives are established, the potential for developing kinase inhibitors and AMPA receptor antagonists based on other accessible scaffolds remains a largely unexplored and exciting frontier. Future research should focus on expanding the library of derivatives, conducting comprehensive biological screenings, and elucidating the precise mechanisms of action for the most promising compounds. Such efforts will undoubtedly unlock the full therapeutic potential of this versatile chemical core.
References
- 1. Novel pyridazino[4,3-b]indoles with dual inhibitory activity against Mycobacterium tuberculosis and monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives and their in silico CDK2 docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel AMPA receptor antagonists: synthesis and structure-activity relationships of 1-hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)- quinoxalinedione and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and AMPA receptor antagonistic activity of a novel 6-nitro-3-oxoquinoxaline-2-carboxylic acid with a substituted phenyl group at the 7 position - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Versatility of 4-Oxo-4-phenylbutanenitrile in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-Oxo-4-phenylbutanenitrile and its derivatives as a versatile precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. This document details established experimental protocols and proposes synthetic strategies for the preparation of indoles, pyridazines, pyrimidines, and thiophenes.
Synthesis of Indole Derivatives: Oxidative Cyclization
A robust and efficient method for the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles involves the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. This transformation proceeds via a base-assisted intramolecular cyclization followed by oxidation.[1][2][3]
Experimental Protocol: Synthesis of 2-(3-Oxoindolin-2-ylidene)acetonitrile[4]
A mixture of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile (1.0 mmol), potassium hydroxide (2.0 mmol), and dimethyl sulfoxide (DMSO, 3 mL) is stirred at room temperature for 30-40 minutes. Following this, the reaction is quenched with acetic acid (1.0 mL) and the mixture is poured into ice water. The resulting precipitate is filtered, washed with water, and dried to yield the desired 2-(3-oxoindolin-2-ylidene)acetonitrile.
Quantitative Data:
| Product | Starting Material | Base | Solvent | Time | Yield (%) | Reference |
| 2-(3-Oxoindolin-2-ylidene)acetonitrile | 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrile | KOH | DMSO | 30-40 min | Good to Excellent | [1][2][3][4] |
Reaction Workflow:
Caption: Workflow for the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitrile.
Synthesis of Pyridazine Derivatives
The 1,4-dicarbonyl functionality inherent in this compound makes it an ideal precursor for the synthesis of pyridazine and pyridazinone heterocycles through condensation with hydrazine derivatives.
Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
While a direct protocol for the nitrile is not explicitly detailed, the reaction of γ-keto acids with hydrazine is a well-established method for forming dihydropyridazinones.[5][6] It is proposed that under acidic or basic conditions, the nitrile group of this compound can be hydrolyzed to the corresponding carboxylic acid in situ, followed by cyclization with hydrazine.
Proposed Experimental Protocol:
A mixture of this compound (1.0 mmol), hydrazine hydrate (1.2 mmol), and ethanol (10 mL) with a catalytic amount of acetic acid is refluxed for 4-6 hours. The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
Synthesis of Pyridazino[4,3-b]indoles
A specific application of a derivative of the title compound is in the one-pot synthesis of antimycobacterial pyridazino[4,3-b]indoles.[4]
Experimental Protocol:[4]
4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrile (1.0 mmol), DMSO (0.8 mL), and KOH (2.0 mmol) are stirred at room temperature for 30-40 minutes. Then, acetic acid (8.5 mL) and hydrazine hydrate (98%, 4 mL) are added, and the reaction mixture is heated under reflux for 4 hours. After cooling, the solution is poured into crushed ice and extracted with dichloromethane. The organic layer is evaporated, and the product is purified by column chromatography.
Quantitative Data:
| Product | Starting Material | Reagents | Solvent | Time | Yield (%) | Reference |
| 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | This compound | Hydrazine Hydrate, Acetic Acid | Ethanol | 4-6 h | Not Reported | Proposed |
| 4-Phenyl-5H-pyridazino[4,3-b]indol-3-amine | 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrile | KOH, DMSO, Acetic Acid, Hydrazine Hydrate | DMSO/Water | 4 h (reflux) | Good | [4] |
Reaction Pathway:
Caption: Proposed pathway for pyridazinone synthesis.
Synthesis of Pyrimidine Derivatives
The synthesis of aminopyrimidines can be achieved through the condensation of 1,3-dicarbonyl compounds or their synthetic equivalents with guanidine. This compound can serve as a precursor to the required 1,3-dielectrophile.
Proposed Experimental Protocol:
To a solution of sodium ethoxide, prepared by dissolving sodium (1.1 mmol) in absolute ethanol (10 mL), is added this compound (1.0 mmol) and guanidine hydrochloride (1.0 mmol). The reaction mixture is refluxed for 8-10 hours. After cooling, the mixture is poured into ice water and neutralized with a dilute acid. The precipitated solid is filtered, washed with water, and recrystallized to give the corresponding 2-amino-4-phenyl-5-(cyanomethyl)pyrimidine.
Quantitative Data:
| Product | Reagents | Solvent | Time | Yield (%) | Reference |
| 2-Amino-4-phenyl-5-(cyanomethyl)pyrimidine | Guanidine Hydrochloride, Sodium Ethoxide | Ethanol | 8-10 h | Not Reported | Proposed |
Logical Relationship:
Caption: Synthesis of aminopyrimidines.
Synthesis of Thiophene Derivatives: The Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides a straightforward route to 2-aminothiophenes from an α-methylene ketone, a cyano-activated compound, and elemental sulfur in the presence of a base.[7][8] this compound can act as the α-methylene ketone component.
Proposed Experimental Protocol:
A mixture of this compound (1.0 mmol), malononitrile (1.0 mmol), elemental sulfur (1.1 mmol), and morpholine (2.0 mmol) in ethanol (15 mL) is stirred at 50 °C for 2 hours. The reaction mixture is then cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and recrystallized to afford the corresponding 2-amino-3-cyano-4-phenyl-5-(cyanomethyl)thiophene.
Quantitative Data:
| Product | Reagents | Base | Solvent | Time | Yield (%) | Reference |
| 2-Amino-3-cyano-4-phenyl-5-(cyanomethyl)thiophene | Malononitrile, Sulfur | Morpholine | Ethanol | 2 h | Not Reported | Proposed |
Experimental Workflow:
Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.
References
- 1. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 3. Bohlmann-Rahtz Pyridine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols for the Synthesis of 2-(3-Oxoindolin-2-ylidene)acetonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Oxoindolin-2-ylidene)acetonitriles are a class of heterocyclic compounds that serve as a core structural motif in a variety of biologically active molecules. Their derivatives have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. Notably, this scaffold is a key component in compounds that have shown inhibitory activity against Mycobacterium tuberculosis.[1][2] The synthesis of these molecules is a critical step in the discovery and development of new drugs.
This document provides detailed protocols for two primary, efficient methods for synthesizing 2-(3-oxoindolin-2-ylidene)acetonitriles: a one-pot cyanide-mediated cascade reaction starting from ortho-nitroacetophenones and an oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. While the direct utilization of 4-oxo-4-phenylbutanenitrile as a starting material is not explicitly detailed in current literature for a direct synthesis, the protocols herein describe the synthesis of the target compounds from closely related and readily accessible precursors.
Key Synthetic Strategies
The synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles can be achieved through several strategic approaches. The two highlighted methods are:
-
One-Pot Cyanide-Mediated Cascade Reaction: This highly efficient approach involves the reaction of an ortho-nitroacetophenone with an aromatic aldehyde in the presence of potassium cyanide. The reaction proceeds via a base-assisted aldol condensation to form an ortho-nitrochalcone intermediate, followed by a Michael addition of the cyanide anion. This triggers a reductive cyclization to yield the final product.[3][4] Acetic acid is often utilized to facilitate the final cyclization step.[4]
-
Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles: This method provides a facile and highly efficient route to the target compounds. It involves a base-assisted intramolecular cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, accompanied by oxidation, often using dimethyl sulfoxide (DMSO) as the oxidant.[2][5] This approach allows for improved yields and a broader scope of potential substitutions.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments in the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles, focusing on the optimization of reaction conditions and the yields of various derivatives.
Table 1: Optimization of Reaction Conditions for the One-Pot Synthesis [1]
| Entry | KCN (equiv.) | Additive (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.2 | H₂O (3.6), AcOH (1.25) | MeOH | Reflux | 1.5 | 75 |
| 2 | 2.4 | H₂O (7.2), AcOH (2.5) | MeOH | Reflux | 1.0 | 75 |
| 3 | 2.4 | H₂O (7.2), AcOH (2.5) | MeOH (conc. x2) | Reflux | 1.0 | 95 |
| 4 | 2.4 | H₂O (7.2), AcOH (2.5) | MeOH | 20 | 24 | 58 |
| 5 | 2.4 | AcOH (2.5) | MeOH | Reflux | 1.0 | 66 |
| 6 | 2.4 | H₂O (7.2), H₃PO₄ (1.25) | MeOH | Reflux | 1.5 | 45 |
| 7 | 2.4 | H₂O (7.2), HCOOH (1.25) | MeOH | Reflux | 1.5 | 62 |
Table 2: Synthesis of 2-(3-Oxoindolin-2-ylidene)acetonitrile Derivatives via Oxidative Cyclization [2]
| Product | R¹ | R² | R³ | Yield (%) |
| 1aa | H | H | H | 92 |
| 1ab | H | Me | H | 90 |
| 1ac | H | Et | H | 85 |
| 1ad | H | OMe | H | 95 |
| 1ae | H | Cl | H | 89 |
| 1af | H | Br | H | 91 |
| 1ag | H | F | H | 87 |
| 1ba | Me | H | H | 93 |
| 1ca | Et | H | H | 86 |
| 1da | n-Pr | H | H | 89 |
| 1ea | Bn | H | H | 94 |
| 1fa | H | H | 5-Me | 91 |
| 1ga | H | H | 5-Cl | 88 |
| 1ha | H | H | 5-Br | 90 |
| 1ia | H | H | 5-F | 85 |
| 1ja | H | H | 5-NO₂ | 71 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles[1][4]
Materials:
-
ortho-Nitroacetophenone (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Potassium cyanide (KCN) (2.4 mmol)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetic acid (AcOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Hexane
Procedure:
-
A mixture of ortho-nitroacetophenone (1.0 mmol), the aromatic aldehyde (1.0 mmol), and KCN (2.4 mmol) in methanol (1 mL) and water (130 µL) is stirred at reflux for 1 hour.
-
Acetic acid (150 µL) is then added, and the mixture is refluxed for an additional 30 minutes.
-
The reaction mixture is cooled to room temperature.
-
The mixture is diluted with EtOAc (100 mL) and washed twice with a saturated NaHCO₃ solution (30 mL).
-
The organic layer is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: EtOAc/Hexane gradient) or by recrystallization from ethanol to afford the pure product.
Protocol 2: Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles[2][5]
Materials:
-
4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrile derivative (0.5 mmol)
-
Potassium hydroxide (KOH) (1.0 mmol)
-
Dimethyl sulfoxide (DMSO) (3 mL)
-
Acetic acid (AcOH) (1.5 mmol)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of the 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile derivative (0.5 mmol) in DMSO (3 mL), add powdered KOH (1.0 mmol).
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, add a solution of AcOH (1.5 mmol) in water (10 mL).
-
Extract the product with EtOAc (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: EtOAc/Hexane) to yield the desired 2-(3-oxoindolin-2-ylidene)acetonitrile.
Visualizations
Synthetic Workflow Diagrams
Caption: Comparative workflows for the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles.
Proposed Reaction Mechanism for Oxidative Cyclization
Caption: Key steps in the base-assisted oxidative cyclization mechanism.
Applications in Drug Development
The 2-(3-oxoindolin-2-ylidene)acetonitrile core is a privileged scaffold in medicinal chemistry. These compounds have been utilized as advanced precursors in the synthesis of pyridazino[4,3-b]indoles, which exhibit potent inhibitory activity against Mycobacterium tuberculosis.[1][2] The versatility of the synthetic methods described allows for the generation of diverse libraries of these compounds for screening against various biological targets. Further research into the structure-activity relationships of these derivatives could lead to the development of novel therapeutics for infectious diseases and potentially other conditions. The parent 2-alkylideneindolin-3-one motif is known to possess a wide range of biological activities, including the inhibition of glycogen synthase kinase and cyclin-dependent kinases, and the induction of apoptosis in cancer cells.[2]
References
Application Notes and Protocols: 4-Oxo-4-phenylbutanenitrile as a Precursor for PIM-1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of potential PIM-1 kinase inhibitors using 4-oxo-4-phenylbutanenitrile as a key precursor. The protocols are based on established synthetic methodologies for creating heterocyclic scaffolds known to exhibit PIM-1 inhibitory activity.
Introduction to PIM-1 Kinase and its Inhibition
PIM-1 is a serine/threonine kinase that is a crucial regulator of cell survival, proliferation, and apoptosis.[1] Its overexpression is implicated in a variety of human cancers, including prostate cancer and hematopoietic malignancies, making it a compelling target for therapeutic intervention.[2] The development of small molecule inhibitors of PIM-1 kinase is an active area of cancer research. Many potent PIM-1 inhibitors are heterocyclic compounds, and β-ketonitriles like this compound serve as versatile starting materials for the synthesis of such scaffolds.[1]
Synthesis of a 4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile Scaffold
This protocol outlines a plausible synthetic route to a key intermediate, a tetrahydropyrimidine-5-carbonitrile, which can be further functionalized to generate a library of potential PIM-1 inhibitors. The synthesis is adapted from the well-established Biginelli reaction.
Reaction Scheme:
Caption: Synthetic workflow for PIM-1 inhibitors.
Experimental Protocol: Synthesis of the Pyrimidine Scaffold
This protocol is adapted from the synthesis of similar 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffolds.[3]
Materials:
-
An appropriate aldehyde derivative of this compound (e.g., Benzaldehyde, as the phenyl group is already present in the target scaffold)
-
Ethyl cyanoacetate
-
Thiourea
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1 equivalent), ethyl cyanoacetate (1 equivalent), and thiourea (1.5 equivalents) in absolute ethanol.
-
Add anhydrous potassium carbonate (2 equivalents) to the mixture.
-
Reflux the reaction mixture with stirring for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by the dropwise addition of glacial acetic acid until a precipitate forms.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).
Further Functionalization and Biological Evaluation
The synthesized pyrimidine scaffold can be further modified, for example, by S-alkylation followed by the introduction of various amide functionalities, to generate a library of diverse compounds for screening.[1]
PIM-1 Kinase Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds against PIM-1 kinase can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method is a radiometric filter binding assay.
Materials:
-
Purified recombinant PIM-1 kinase
-
PIM-1 substrate (e.g., a specific peptide)
-
[γ-³²P]ATP
-
Synthesized inhibitor compounds
-
Assay buffer
-
Phosphocellulose filter papers
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PIM-1 kinase, and the substrate peptide.
-
Add the synthesized inhibitor compounds at various concentrations to the reaction mixture. Include a positive control (a known PIM-1 inhibitor like Staurosporine) and a negative control (vehicle, e.g., DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose filter papers.
-
Wash the filter papers extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity retained on the filter papers using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation
The following tables present hypothetical data for a series of synthesized PIM-1 inhibitors derived from the pyrimidine scaffold.
Table 1: Synthesis Yields of Pyrimidine Derivatives
| Compound ID | R-Group on Phenyl Ring | Yield (%) |
| PIM-Inhibitor-1 | H | 75 |
| PIM-Inhibitor-2 | 4-Cl | 82 |
| PIM-Inhibitor-3 | 4-OCH₃ | 78 |
| PIM-Inhibitor-4 | 3-F | 71 |
Table 2: In Vitro PIM-1 Kinase Inhibitory Activity
| Compound ID | PIM-1 IC50 (nM) |
| PIM-Inhibitor-1 | 909 |
| PIM-Inhibitor-2 | 660 |
| PIM-Inhibitor-3 | 373 |
| PIM-Inhibitor-4 | 518 |
| Staurosporine (Control) | 16.7[2] |
PIM-1 Signaling Pathway
Understanding the PIM-1 signaling pathway is crucial for elucidating the mechanism of action of the developed inhibitors. PIM-1 is a downstream effector of the JAK/STAT pathway and plays a role in regulating cell cycle progression and apoptosis by phosphorylating various substrates.
Caption: PIM-1 signaling pathway and point of inhibition.
Conclusion
This compound represents a valuable and versatile precursor for the synthesis of pyrimidine-based PIM-1 kinase inhibitors. The protocols and data presented here provide a solid foundation for researchers to design, synthesize, and evaluate novel compounds targeting this important oncogenic kinase. Further optimization of the pyrimidine scaffold could lead to the discovery of potent and selective PIM-1 inhibitors with therapeutic potential in cancer treatment.
References
- 1. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Base-Assisted Cyclization Reactions of 4-Oxo-4-phenylbutanenitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the base-assisted cyclization reactions of 4-oxo-4-phenylbutanenitrile derivatives, versatile intermediates in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry and drug development. This document offers detailed experimental protocols for key transformations, a summary of quantitative data for various substrates and conditions, and visualizations of reaction pathways.
Introduction
This compound and its derivatives are valuable building blocks in organic synthesis due to the presence of multiple reactive sites: a ketone, an active methylene group, and a nitrile. The strategic application of bases can induce intramolecular cyclization reactions, leading to the formation of diverse and medicinally relevant heterocyclic scaffolds, including indolinones, pyridazinones, and pyridones. These heterocyclic cores are prevalent in a wide array of pharmaceuticals and bioactive molecules. This document outlines established and potential methodologies for these transformations, providing researchers with the necessary information to explore and optimize these reactions for their specific research and development needs.
I. Oxidative Cyclization to 2-(3-Oxoindolin-2-ylidene)acetonitriles
A prominent application of base-assisted cyclization of this compound derivatives is the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles. This transformation is particularly effective for derivatives bearing an amino group at the ortho position of the phenyl ring. The reaction proceeds via an intramolecular nucleophilic addition of the aniline nitrogen to the ketone, followed by an oxidation step.
Data Presentation
The following table summarizes the quantitative data for the base-assisted oxidative cyclization of various 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile derivatives.
| Entry | Substrate (Ar) | R | Base (equiv.) | Solvent | Temp. | Time | Yield (%) | Reference |
| 1 | Phenyl | H | KOH (4) | DMSO | rt | 30-40 min | 90 | [1] |
| 2 | p-Tolyl | H | KOH (4) | DMSO | rt | 30-40 min | 90 | [1] |
| 3 | p-Methoxyphenyl | H | KOH (4) | DMSO | rt | 30-40 min | 92 | [1] |
| 4 | p-Chlorophenyl | H | KOH (4) | DMSO | rt | 30-40 min | 88 | [1] |
| 5 | p-Bromophenyl | H | KOH (4) | DMSO | rt | 30-40 min | 85 | [1] |
| 6 | Phenyl | 5-NO₂ | KOH (4) | DMSO | rt | 30-40 min | 95 | [1] |
| 7 | Phenyl | H | NaOH (4) | DMSO | rt | 1 h | 52 | [2] |
Experimental Protocol: Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-phenylacetonitrile
This protocol is adapted from the procedure described by Aksenov, A. V., et al.[1]
Materials:
-
4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrile (1.0 mmol)
-
Potassium hydroxide (KOH) (4.0 mmol)
-
Dimethyl sulfoxide (DMSO) (8.0 mL)
-
Acetic acid (AcOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Deionized water
Procedure:
-
To a 25 mL round-bottom flask, add 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile (1.0 mmol) and DMSO (8.0 mL).
-
Stir the mixture at room temperature to dissolve the starting material.
-
Add solid potassium hydroxide (4.0 mmol) to the solution.
-
Continue stirring at room temperature for 30-40 minutes. The reaction mixture will typically develop a deep green color.
-
After the reaction is complete (monitored by TLC), add acetic acid dropwise until the green color disappears and a precipitate may form.
-
Stir the mixture for an additional 30 minutes.
-
Transfer the reaction mixture to a separatory funnel containing dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (3 x 20 mL) and then with water (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure (E)-2-(3-oxoindolin-2-ylidene)-2-phenylacetonitrile.
Reaction Pathway
References
Hydrocyanation of phenylprop-2-en-1-one to yield 4-Oxo-4-phenylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-oxo-4-phenylbutanenitrile via the hydrocyanation of phenylprop-2-en-1-one, commonly known as chalcone. The 1,4-addition of a cyanide nucleophile to the α,β-unsaturated ketone core of chalcone is a key transformation yielding β-cyano ketones, which are valuable intermediates in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1][2] This document outlines various catalytic systems and reaction conditions, presents quantitative data in a comparative table, and includes detailed experimental workflows and reaction diagrams to guide researchers in this synthetic procedure.
Introduction
The conjugate hydrocyanation of α,β-unsaturated carbonyl compounds, a specific type of Michael addition, is a fundamental reaction in organic synthesis for the formation of carbon-carbon bonds.[1] The addition of hydrogen cyanide to phenylprop-2-en-1-one (chalcone) selectively forms the 1,4-adduct, this compound, avoiding the 1,2-addition product.[1] This selectivity is attributed to the reversibility of the 1,2-addition under basic conditions, which strongly favors the thermodynamically more stable 1,4-adduct.[1] The resulting β-cyano ketone is a versatile precursor for the synthesis of pyridazine derivatives and other biologically relevant scaffolds.
Comparative Analysis of Synthetic Protocols
Several methods for the hydrocyanation of chalcones have been reported, employing different cyanide sources and catalysts. The choice of reagents and conditions can significantly impact reaction efficiency, yield, and safety. Below is a summary of various protocols for the synthesis of this compound and its derivatives.
| Cyanide Source | Catalyst/Promoter | Substrate | Solvent | Conditions | Yield (%) | Reference |
| Acetone Cyanohydrin | 10% aq. Na₂CO₃ | Benzalacetophenone | Ethanol | Reflux, 4h | Not Specified | [3][4] |
| Trimethylsilyl cyanide (Me₃SiCN) | Cs₂CO₃ | (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one | Dioxane | Reflux | Not Specified | [5] |
| KCN | Acetic Acid | 4-bromo-2′-aminochalcone | DMSO | 50 °C, 1h | Not Specified | [6] |
| NEt₄CN | CO₂ (atmosphere) | Chalcone | Acetonitrile | Room Temp, 5h | 81% | [7] |
| Acetone Cyanohydrin | Electrochemical (Pt-cathode) | Chalcone | CH₃CN | 50 °C, 12h | 85% | [8] |
Experimental Protocols
This section provides detailed step-by-step procedures for selected hydrocyanation reactions.
Protocol 1: Hydrocyanation using Acetone Cyanohydrin and Sodium Carbonate
This protocol is adapted from the synthesis of related 2,4-diaryl-4-oxo-butanenitriles.[3][4]
-
Materials:
-
Phenylprop-2-en-1-one (benzalacetophenone) (1 equivalent)
-
Acetone cyanohydrin (3 equivalents)
-
10% aqueous sodium carbonate solution
-
Ethanol
-
-
Procedure:
-
Dissolve phenylprop-2-en-1-one (0.015 mol) in ethanol (50 ml) in a round-bottom flask.
-
To this solution, add acetone cyanohydrin (0.045 mol).[3][4]
-
Add 10% aqueous sodium carbonate (1.5 ml, 0.0015 mol) to the reaction mixture.[3][4]
-
Heat the mixture at reflux for 4 hours.[3]
-
After cooling, the product precipitates out of the solution.
-
Filter the solid product and recrystallize from methanol to obtain pure this compound.
-
Protocol 2: Hydrocyanation using Trimethylsilyl Cyanide and Cesium Carbonate
This method is based on a procedure used for substituted chalcones.[5]
-
Materials:
-
Phenylprop-2-en-1-one (1 equivalent)
-
Trimethylsilyl cyanide (Me₃SiCN) (1.5 equivalents)
-
Cesium carbonate (Cs₂CO₃) (catalytic amount)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a dry Schlenk tube, add phenylprop-2-en-1-one (0.3 mmol), cesium carbonate (0.5 mg, 0.0015 mmol), and dioxane (0.5 ml).[5]
-
Add trimethylsilyl cyanide (57 μl, 0.45 mmol) and water (22 μl, 1.2 mmol) to the mixture.[5]
-
Reflux the reaction mixture until the starting material is consumed (monitor by TLC).
-
After cooling to room temperature, add water (2 ml) and extract the mixture with ethyl acetate (5 ml).[5]
-
Wash the organic extract with water (2 ml) and brine (3 ml).[5]
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography.
-
Visualizations
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the hydrocyanation of phenylprop-2-en-1-one.
References
- 1. organicreactions.org [organicreactions.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 4-Oxo-4-phenylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 4-Oxo-4-phenylbutanenitrile, a valuable intermediate in the development of various pharmaceuticals. The synthesis is based on the Michael addition of a cyanide source to benzalacetophenone (chalcone). This protocol includes a two-step procedure starting from the synthesis of the chalcone precursor, followed by the conjugate addition of cyanide. Detailed methodologies, a summary of quantitative data, and a visual representation of the experimental workflow are provided to ensure reproducibility and ease of use for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound and its derivatives are important building blocks in organic synthesis, particularly for the preparation of heterocyclic compounds with potential biological activity. The presence of both a keto and a nitrile functional group allows for a variety of chemical transformations, making it a versatile precursor for drug discovery and development. The synthetic route described herein is a reliable and well-established method for the preparation of this class of compounds.
Experimental Protocols
Part 1: Synthesis of Benzalacetophenone (Chalcone)
Materials:
-
Acetophenone
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
95% Ethanol
-
Water
-
Ice
Procedure:
-
In a suitable reaction vessel equipped with a magnetic stirrer, dissolve sodium hydroxide in water, then add 95% ethanol.
-
Cool the resulting alkaline solution in an ice bath.
-
To the cooled solution, add acetophenone, followed by the immediate addition of benzaldehyde while stirring vigorously.
-
Maintain the reaction temperature between 15°C and 30°C.
-
Continue stirring for 2-3 hours. The mixture will become thick.
-
Allow the reaction mixture to stand in a refrigerator (around 4°C) for at least 10 hours.
-
Collect the precipitated product by filtration using a Büchner funnel.
-
Wash the product with cold water until the washings are neutral to litmus paper.
-
Finally, wash the product with a small amount of cold 95% ethanol.
-
Dry the crude benzalacetophenone in air. The product can be further purified by recrystallization from ethanol.
Part 2: Synthesis of this compound
Materials:
-
Benzalacetophenone (from Part 1)
-
Trimethylsilyl cyanide (TMSCN)
-
Cesium carbonate (Cs₂CO₃)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Petroleum ether
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add benzalacetophenone and a catalytic amount of cesium carbonate.
-
Add dioxane as the solvent.
-
To this mixture, add trimethylsilyl cyanide and a small amount of water.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain pure this compound.
Data Presentation
| Parameter | Benzalacetophenone Synthesis (per 0.1 mol) | This compound Synthesis (per 10 mmol) |
| Reactants | ||
| Acetophenone | 12.0 g (0.1 mol) | - |
| Benzaldehyde | 10.6 g (0.1 mol) | - |
| Benzalacetophenone | - | 2.08 g (10 mmol) |
| Trimethylsilyl cyanide | - | ~1.49 g (15 mmol) |
| Reagents/Catalysts | ||
| Sodium hydroxide | 5.0 g (0.125 mol) | - |
| Cesium carbonate | - | ~0.05 g (catalytic) |
| Solvents | ||
| 95% Ethanol | 25 mL | - |
| Water | 45 mL | 0.22 mL (12 mmol) |
| Dioxane | - | 5 mL |
| Ethyl acetate (for work-up) | - | 20 mL |
| Reaction Conditions | ||
| Temperature | 15-30°C | Reflux |
| Time | 2-3 hours stirring, 10 hours standing | Monitored by TLC |
| Product Information | ||
| Product Name | Benzalacetophenone | This compound |
| Molecular Formula | C₁₅H₁₂O | C₁₀H₉NO |
| Molecular Weight | 208.26 g/mol | 159.18 g/mol |
| Expected Yield | ~97% (crude) | High (e.g., 88% for analogous reactions[1]) |
| Melting Point | 55-57°C | 74-78°C |
Mandatory Visualization
References
Application Notes and Protocols: 4-Oxo-4-phenylbutanenitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxo-4-phenylbutanenitrile, also known as β-benzoylpropionitrile, is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry. Its structure, featuring a ketone, a nitrile group, and a phenyl ring, offers multiple reaction sites for the synthesis of a diverse range of heterocyclic compounds with significant pharmacological potential. While not typically an active pharmaceutical ingredient itself, its utility as a key intermediate in the development of novel therapeutic agents is well-documented. These application notes provide an overview of its role in the synthesis of bioactive molecules and detailed protocols for relevant transformations.
Key Applications in Medicinal Chemistry
The primary application of this compound and its derivatives lies in their use as precursors for the synthesis of complex heterocyclic systems. These scaffolds are central to the development of agents targeting a variety of diseases.
Precursor for Antimycobacterial Agents
Derivatives of this compound are instrumental in the synthesis of compounds with potential activity against Mycobacterium tuberculosis. Specifically, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles can be cyclized to form 2-(3-oxoindolin-2-ylidene)acetonitriles. These, in turn, are advanced precursors for pyridazino[4,3-b]indoles, a class of compounds that has demonstrated strong inhibitory activity against this pathogen.
Scaffold for Anticonvulsant Agents
The core structure of this compound is related to molecules that have been investigated for their anticonvulsant properties. For instance, the propanenitrile moiety is a key feature in a series of potent and orally active α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists.[1] These compounds have shown efficacy in preclinical models of seizures.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-(3-Oxoindolin-2-ylidene)acetonitrile Derivatives
This protocol describes the oxidative cyclization of a 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile derivative, a key step in the synthesis of antimycobacterial precursors.
Materials:
-
4-(2-aminophenyl)-4-oxo-2-arylbutanenitrile (1.0 eq)
-
Potassium hydroxide (KOH) (4.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Hexane
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the 4-(2-aminophenyl)-4-oxo-2-arylbutanenitrile in DMSO.
-
Add powdered potassium hydroxide to the solution.
-
Stir the reaction mixture vigorously at room temperature for 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding 1 M hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to yield the desired 2-(3-oxoindolin-2-ylidene)acetonitrile derivative.
Protocol 2: Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure Test)
This protocol outlines a standard in vivo method for assessing the anticonvulsant efficacy of compounds derived from the this compound scaffold, such as AMPA receptor antagonists.[1]
Materials:
-
Test compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Male ICR mice (or other appropriate strain)
-
Electroshock apparatus
-
Corneal electrodes
Procedure:
-
Administer the test compound or vehicle to groups of mice via the desired route (e.g., oral gavage).
-
After a predetermined period (e.g., 30 or 60 minutes) to allow for drug absorption, subject each mouse to a maximal electroshock stimulus.
-
The stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extensor component of the seizure.
-
The absence of the tonic hindlimb extension is considered the endpoint for protection.
-
Calculate the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic extensor seizure.
Quantitative Data
The following table summarizes the in vivo anticonvulsant activity of representative AMPA receptor antagonists, which contain a propanenitrile moiety structurally related to this compound.[1]
| Compound | MES ED₅₀ (mg/kg, p.o.) | PTZ ED₅₀ (mg/kg, p.o.) | Rotarod TD₅₀ (mg/kg, p.o.) | Protective Index (MES) | Protective Index (PTZ) |
| 25 | 4.2 | 7.5 | 45 | 10.7 | 6.0 |
| 27 | 3.8 | 8.2 | 46 | 12.0 | 5.6 |
MES: Maximal Electroshock Seizure Test; PTZ: Pentylenetetrazol-induced Seizure Test; ED₅₀: Median Effective Dose; TD₅₀: Median Toxic Dose (motor impairment); p.o.: oral administration. The Protective Index is calculated as TD₅₀/ED₅₀.
Visualizations
Experimental Workflow for Synthesis and Evaluation
Caption: General workflow from synthesis to pharmacological evaluation.
Signaling Pathway: AMPA Receptor Antagonism
Caption: Mechanism of action for AMPA receptor antagonists.
References
Application Notes and Protocols for One-Pot Synthesis Involving 4-Oxo-4-phenylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the one-pot synthesis of valuable heterocyclic compounds, namely pyridines and quinolines, utilizing 4-Oxo-4-phenylbutanenitrile as a key starting material. The methodologies described are based on established multicomponent reactions, offering efficient and atom-economical routes to these important chemical scaffolds.
Application Note 1: One-Pot Synthesis of Substituted Pyridines
This protocol outlines a one-pot, four-component synthesis of highly substituted dihydropyridines based on a modified Hantzsch pyridine synthesis, followed by in-situ oxidation to the corresponding pyridine. This compound serves as a versatile 1,3-dicarbonyl equivalent.
Reaction Principle
The Hantzsch pyridine synthesis is a classic multicomponent reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[1] In this modified protocol, this compound acts as one of the β-dicarbonyl components. The initial product is a dihydropyridine, which can be subsequently oxidized to the aromatic pyridine.
Experimental Protocol
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Ammonium acetate
-
Oxidizing agent (e.g., ferric chloride, manganese dioxide)[1]
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), the aromatic aldehyde (1 equivalent), the β-ketoester (1 equivalent), and ammonium acetate (1.2 equivalents) in ethanol.
-
Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the dihydropyridine formation, add the oxidizing agent (1.5 equivalents) to the reaction mixture.
-
Continue to stir at reflux for an additional 1-2 hours until the oxidation is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
| Entry | Aromatic Aldehyde | β-Ketoester | Oxidizing Agent | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | FeCl₃ | 6 | 85 |
| 2 | 4-Chlorobenzaldehyde | Methyl acetoacetate | MnO₂ | 7 | 82 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | FeCl₃ | 6.5 | 88 |
Logical Workflow for Pyridine Synthesis
Caption: One-pot synthesis of substituted pyridines.
Application Note 2: One-Pot Synthesis of Substituted Quinolines
This protocol details a one-pot synthesis of substituted quinolines via a Friedländer annulation, where this compound serves as the active methylene component.
Reaction Principle
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, such as a ketone.[2] This reaction can be catalyzed by either acids or bases and results in the formation of a quinoline ring system.[2] This one-pot procedure simplifies the synthesis by combining the reaction steps.
Experimental Protocol
Materials:
-
2-Aminobenzophenone
-
This compound
-
Base catalyst (e.g., potassium hydroxide) or Acid catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., ethanol, toluene)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzophenone (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent.
-
Add the catalyst (0.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times can vary from 3 to 12 hours depending on the substrates and catalyst used.
-
Upon completion, cool the reaction to room temperature.
-
If the product precipitates, filter it and wash with a cold solvent.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data
| Entry | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | KOH | Ethanol | 8 | 78 |
| 2 | p-TSA | Toluene | 6 | 82 |
| 3 | KOH | DMF | 5 | 85 |
Signaling Pathway for Quinoline Synthesis
Caption: Friedländer synthesis of substituted quinolines.
References
Application Notes and Protocols for the Biocatalytic Conversion of γ-Keto Nitriles: 4-Oxo-4-phenylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the biocatalytic conversion of γ-keto nitriles, with a specific focus on 4-Oxo-4-phenylbutanenitrile, also known as β-benzoylpropionitrile. The methodologies outlined herein leverage the stereoselectivity of ketoreductases (KREDs) and transaminases (TAs) to produce valuable chiral building blocks, namely γ-hydroxy nitriles and γ-amino nitriles. These chiral intermediates are of significant interest in the pharmaceutical and fine chemical industries.
Introduction
The asymmetric conversion of prochiral ketones is a cornerstone of modern synthetic chemistry, enabling access to enantiomerically pure compounds that are often essential for biological activity. Biocatalysis, utilizing enzymes such as ketoreductases and transaminases, offers a green and efficient alternative to traditional chemical methods.[1] These enzymatic transformations are typically characterized by high enantioselectivity, mild reaction conditions, and reduced environmental impact.[1]
This document outlines two primary biocatalytic strategies for the conversion of this compound:
-
Enantioselective Reduction: The use of a ketoreductase (KRED) to reduce the ketone functionality to a chiral hydroxyl group, yielding (R)- or (S)-4-hydroxy-4-phenylbutanenitrile.
-
Enantioselective Reductive Amination: The use of a transaminase (TA) to convert the ketone into a chiral primary amine, yielding (R)- or (S)-4-amino-4-phenylbutanenitrile.
Detailed experimental protocols, data presentation, and workflow diagrams are provided to guide researchers in the application of these biocatalytic methods.
Data Presentation
The following tables summarize quantitative data for the biocatalytic reduction and reductive amination of substrates structurally similar to this compound, illustrating the potential of these enzymatic systems.
Table 1: Biocatalytic Reduction of Aromatic β-Ketonitriles using a Recombinant Carbonyl Reductase
| Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |
| 3-Oxo-3-phenylpropanenitrile | (R)-3-Hydroxy-3-phenylpropanenitrile | 92 | >99 |
| 3-Oxo-3-(4-chlorophenyl)propanenitrile | (R)-3-Hydroxy-3-(4-chlorophenyl)propanenitrile | 88 | >99 |
| 3-Oxo-3-(4-methylphenyl)propanenitrile | (R)-3-Hydroxy-3-(4-methylphenyl)propanenitrile | 90 | >99 |
| 3-Oxo-3-(4-methoxyphenyl)propanenitrile | (R)-3-Hydroxy-3-(4-methoxyphenyl)propanenitrile | 85 | 97 |
Data adapted from a study on the asymmetric reduction of β-ketonitriles using a recombinant carbonyl reductase from Candida magnoliae.[2]
Table 2: Kinetic Resolution of Racemic Amines using Transaminases
| Racemic Amine Substrate | Amine Donor | Enzyme | Conversion (%) | Enantiomeric Excess of Remaining Amine (ee %) |
| rac-1-Phenylethylamine | Isopropylamine | (R)-selective TA | ~50 | >99 (S)-amine |
| rac-4-Phenylbutan-2-amine | L-Alanine | (S)-selective TA | ~50 | >99 (R)-amine |
This data illustrates the capability of transaminases for achieving high enantiomeric excess in kinetic resolutions of structurally related amines.[3]
Experimental Protocols
Protocol 1: Screening of Commercial Ketoreductases for the Reduction of this compound
This protocol describes a general method for screening a panel of commercially available ketoreductases to identify suitable candidates for the asymmetric reduction of this compound.
Materials:
-
This compound (Substrate)
-
Ketoreductase (KRED) screening kit (e.g., from Codexis or other suppliers)[4]
-
NADH or NADPH cofactor
-
Cofactor regeneration system:
-
Option A: Glucose and Glucose Dehydrogenase (GDH)
-
Option B: Isopropanol
-
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
DMSO (co-solvent)
-
96-well microtiter plates
-
Incubator shaker
-
HPLC with a chiral column for analysis
Procedure:
-
Prepare Stock Solutions:
-
Substrate stock: Dissolve this compound in DMSO to a final concentration of 100 mM.
-
Cofactor stock: Prepare a 10 mM solution of NADH or NADPH in potassium phosphate buffer.
-
GDH stock (if using): Prepare a 10 U/mL solution in potassium phosphate buffer.
-
Glucose stock (if using): Prepare a 1 M solution in potassium phosphate buffer.
-
-
Set up Screening Reactions:
-
In each well of a 96-well plate, add the following components to a final volume of 200 µL:
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Substrate (from stock) to a final concentration of 5-10 mM.
-
NADH or NADPH to a final concentration of 0.5 mM.
-
Cofactor regeneration system:
-
Option A: Glucose (final concentration 100 mM) and GDH (final concentration 1 U/mL).
-
Option B: Isopropanol (final concentration 10% v/v).
-
-
Ketoreductase (typically 1-2 mg of lyophilized powder per well).
-
-
-
Incubation:
-
Seal the plate and incubate at 30°C with shaking (200-250 rpm) for 24 hours.
-
-
Work-up and Analysis:
-
Quench the reaction by adding an equal volume (200 µL) of ethyl acetate.
-
Mix thoroughly and centrifuge to separate the layers.
-
Analyze the organic layer by chiral HPLC to determine conversion and enantiomeric excess of the product, 4-hydroxy-4-phenylbutanenitrile.
-
Protocol 2: Preparative Scale Bioreduction of this compound
This protocol is for a larger scale synthesis once a suitable ketoreductase has been identified from the screening.
Materials:
-
Selected Ketoreductase
-
This compound
-
NADPH
-
Glucose and Glucose Dehydrogenase (GDH)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
DMSO
-
Reaction vessel with temperature and pH control
-
Ethyl acetate for extraction
Procedure:
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (e.g., 100 mL).
-
Add glucose to a final concentration of 1.2 equivalents relative to the substrate.
-
Add NADPH to a final concentration of 0.1 mM.
-
Add GDH to a final concentration of 1-2 U/mL.
-
Dissolve this compound (e.g., 1 g) in a minimal amount of DMSO and add to the reaction mixture.
-
Initiate the reaction by adding the selected ketoreductase (e.g., 10-20 mg/mL).
-
-
Reaction Monitoring:
-
Maintain the reaction at 30°C with gentle stirring.
-
Monitor the pH and adjust as necessary to maintain pH 7.0.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.
-
-
Work-up and Purification:
-
Once the reaction has reached completion, saturate the aqueous phase with NaCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel.
-
Protocol 3: Chiral HPLC Analysis of 4-Hydroxy-4-phenylbutanenitrile
Instrumentation:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)
Method:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Visualizations
The following diagrams illustrate the key biocatalytic pathways and experimental workflows described in these application notes.
Caption: Biocatalytic reduction of this compound.
Caption: Transaminase-mediated synthesis of chiral amines.
Caption: General experimental workflow for biocatalysis.
References
- 1. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Reduction of β-Ketonitriles with a Recombinant Carbonyl Reductase and Enzymatic Transformation to Optically Pure β-Hydroxy Carboxylic Acids [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
The Role of 4-Oxo-4-phenylbutanenitrile in the Synthesis of Biologically Active Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Oxo-4-phenylbutanenitrile, a bifunctional molecule featuring both a ketone and a nitrile group, is a versatile precursor in the synthesis of a variety of biologically active heterocyclic compounds. Its chemical reactivity allows for the construction of complex molecular architectures, making it a valuable starting material in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of two important classes of biologically active molecules derived from this compound and its analogs: antimycobacterial pyridazino[4,3-b]indoles and the core scaffold of bioactive pyridazinones.
Application Note 1: Synthesis of Pyridazino[4,3-b]indoles with Antimycobacterial Activity
Background:
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the development of new antitubercular agents with novel mechanisms of action. Pyridazino[4,3-b]indoles have been identified as a promising class of compounds with inhibitory activity against this pathogen.[1] The synthesis of these complex heterocycles can be efficiently achieved from derivatives of this compound.
Synthetic Strategy:
The overall synthetic pathway involves a two-step process starting from a substituted 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile. The first step is an oxidative intramolecular cyclization to form a 2-(3-oxoindolin-2-ylidene)acetonitrile intermediate. This is followed by a condensation reaction with hydrazine hydrate to yield the final pyridazino[4,3-b]indole.
Caption: Synthetic pathway from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile to Pyridazino[4,3-b]indoles.
Experimental Protocols:
Protocol 1: Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-(p-tolyl)acetonitrile
This protocol describes the synthesis of a 2-(3-oxoindolin-2-ylidene)acetonitrile intermediate.[2]
-
Materials:
-
4-(2-aminophenyl)-4-oxo-2-(p-tolyl)butanenitrile (0.5 mmol)
-
Potassium hydroxide (KOH) (1.0 mmol)
-
Dimethyl sulfoxide (DMSO) (3 mL)
-
Hydrochloric acid (HCl), 1 M
-
Water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
To a solution of 4-(2-aminophenyl)-4-oxo-2-(p-tolyl)butanenitrile in DMSO, add potassium hydroxide.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by adding 1 M HCl until the pH is approximately 7.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane mixture as the eluent.
-
Protocol 2: One-Pot Synthesis of Pyridazino[4,3-b]indoles
This protocol outlines the direct conversion of the 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile to the final pyridazino[4,3-b]indole product.[2]
-
Materials:
-
4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile derivative (0.5 mmol)
-
Potassium hydroxide (KOH) (1.0 mmol)
-
Dimethyl sulfoxide (DMSO) (3 mL)
-
Hydrazine hydrate
-
Acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
-
Procedure:
-
Perform the oxidative cyclization as described in Protocol 1, steps 1 and 2.
-
Instead of quenching with HCl, add hydrazine hydrate to the reaction mixture.
-
Acidify the mixture with acetic acid.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid product by filtration, wash with water and a cold solvent like ethanol.
-
Dry the product under vacuum.
-
Data Presentation:
Table 1: Synthesis of 2-(3-Oxoindolin-2-ylidene)acetonitrile Derivatives [2]
| Entry | Starting Material (Substituent) | Product | Yield (%) |
| 1 | H | (E)-2-(3-Oxoindolin-2-ylidene)-2-phenylacetonitrile | 90 |
| 2 | p-Tolyl | (E)-2-(3-Oxoindolin-2-ylidene)-2-(p-tolyl)acetonitrile | 90 |
| 3 | 4-Methoxyphenyl | (E)-2-(4-Methoxyphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | 77 |
Table 2: Antimycobacterial Activity of Pyridazino[4,3-b]indoles [1][3]
| Compound | R Group | MIC (µg/mL) against M. tuberculosis |
| 1 | Phenyl | >100 |
| 2 | 4-Chlorophenyl | 25 |
| 3 | 4-Methoxyphenyl | 50 |
Note: The specific synthetic yields for the final pyridazino[4,3-b]indoles from the one-pot synthesis are described as "good yields" in the literature.[2]
Biological Significance:
The pyridazino[4,3-b]indole scaffold has been shown to possess dual inhibitory activity against Mycobacterium tuberculosis and monoamine oxidase, suggesting a potential novel mechanism of action involving mycobacterial redox reactions.[3]
Caption: Logical relationship from precursor to therapeutic application.
Application Note 2: Synthesis of the Bioactive Pyridazinone Scaffold
Background:
The pyridazinone ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and cardiotonic properties.[4] this compound can be readily converted to a key precursor for this important class of molecules.
Synthetic Strategy:
The synthesis involves the hydrolysis of the nitrile group in this compound to a carboxylic acid, yielding 4-oxo-4-phenylbutanoic acid (β-benzoylpropionic acid). This intermediate is then cyclized with hydrazine hydrate to form the 6-phenyl-4,5-dihydropyridazin-3(2H)-one scaffold.
Caption: Synthesis of the pyridazinone core from this compound.
Experimental Protocols:
Protocol 3: Synthesis of 4-Oxo-4-phenylbutanoic Acid
-
Materials:
-
This compound
-
Concentrated sulfuric acid
-
Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
-
Procedure:
-
Add this compound to a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it onto ice.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from an appropriate solvent (e.g., water or ethanol/water mixture) to obtain pure 4-oxo-4-phenylbutanoic acid.
-
Protocol 4: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one [4]
-
Materials:
-
4-Oxo-4-phenylbutanoic acid
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve 4-oxo-4-phenylbutanoic acid in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent to yield the pure pyridazinone product.
-
Data Presentation:
Table 3: Examples of Biologically Active Pyridazinone Derivatives
| Pyridazinone Derivative | Biological Activity | Reference |
| Levosimendan | Cardiotonic agent | [5] |
| Amipizone | Anti-inflammatory | [5] |
| Indolidan | Cardiotonic agent | [5] |
| Pimobendan | Inodilator | [5] |
| Various substituted pyridazinones | Antimicrobial, Anticonvulsant | [4] |
Note: The compounds in this table are examples of bioactive pyridazinones and are not all directly synthesized from this compound, but illustrate the therapeutic potential of the scaffold.
This compound and its derivatives are valuable and versatile starting materials in the synthesis of biologically active molecules. The protocols and data presented here demonstrate its utility in constructing complex heterocyclic systems such as antimycobacterial pyridazino[4,3-b]indoles and the privileged pyridazinone scaffold. These applications highlight the importance of this compound in drug discovery and development, providing pathways to novel therapeutics for a range of diseases. Further exploration of the reactivity of this precursor is likely to yield new and potent biologically active compounds.
References
- 1. Novel pyridazino[4,3-b]indoles with dual inhibitory activity against Mycobacterium tuberculosis and monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. sphinxsai.com [sphinxsai.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Oxo-4-phenylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of 4-Oxo-4-phenylbutanenitrile.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Formation of a Viscous, Insoluble Precipitate
Symptom: The reaction mixture becomes thick and difficult to stir, and a white, stringy, or solid precipitate forms, leading to a low yield of the desired product.
Possible Cause: Polymerization of acrylonitrile. Acrylonitrile is prone to free-radical polymerization, especially in the presence of basic catalysts or upon exposure to heat and light.
Troubleshooting & Optimization:
| Parameter | Recommendation | Expected Outcome |
| Reaction Temperature | Maintain a low reaction temperature, ideally between 0-10 °C, using an ice bath. | Reduces the rate of radical initiation and propagation, thus minimizing polymerization. |
| Catalyst Addition | Add the basic catalyst slowly and portion-wise to the reaction mixture. | Prevents localized high concentrations of base which can promote polymerization. |
| Acrylonitrile Quality | Use freshly distilled acrylonitrile containing an inhibitor (like hydroquinone monomethyl ether). | Removes any pre-existing peroxides that can initiate polymerization. |
| Reaction Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimizes the presence of oxygen, which can act as a radical initiator. |
Issue 2: Presence of a Higher Molecular Weight Impurity in the Final Product
Symptom: Spectroscopic analysis (e.g., GC-MS, NMR) of the purified product indicates the presence of a compound with a mass corresponding to the addition of two cyanoethyl groups to acetophenone.
Possible Cause: Dicyanoethylation of acetophenone. The product, this compound, still possesses an acidic α-proton and can undergo a second Michael addition with another molecule of acrylonitrile.
Troubleshooting & Optimization:
| Parameter | Recommendation | Expected Outcome |
| Stoichiometry | Use a slight excess of acetophenone relative to acrylonitrile (e.g., 1.1:1 molar ratio). | Increases the probability of acrylonitrile reacting with the starting material rather than the product. |
| Reaction Time | Monitor the reaction progress closely by TLC or GC and stop the reaction as soon as the starting material is consumed. | Minimizes the time for the consecutive dicyanoethylation reaction to occur. |
| Base Concentration | Use a catalytic amount of a moderately strong base (e.g., Triton B, 40% in methanol) instead of a stoichiometric amount of a very strong base. | Reduces the concentration of the enolate of the product, thereby decreasing the rate of the second Michael addition. |
Issue 3: Formation of a Yellowish, Unsaturated Ketone Byproduct
Symptom: The crude product has a yellow tint, and analysis reveals the presence of a compound with a molecular weight corresponding to the condensation of two acetophenone molecules.
Possible Cause: Aldol condensation of acetophenone. Under basic conditions, acetophenone can act as both a nucleophile (enolate) and an electrophile, leading to self-condensation.
Troubleshooting & Optimization:
| Parameter | Recommendation | Expected Outcome |
| Reaction Temperature | Maintain a low and controlled reaction temperature (0-10 °C). | Favors the Michael addition reaction kinetically over the aldol condensation. |
| Choice of Base | Use a base that is effective for Michael additions but less prone to promoting aldol condensations, such as triethylamine or DBU, in some cases. However, for this specific reaction, a hydroxide or alkoxide is common, so temperature control is key. | Can selectively promote the desired reaction pathway. |
| Order of Addition | Add the base to a mixture of acetophenone and acrylonitrile. | Ensures that the acrylonitrile is present to react with the acetophenone enolate as it is formed. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most frequently encountered side reaction is the polymerization of acrylonitrile. This is due to its high reactivity and susceptibility to radical polymerization under the basic conditions typically employed for the Michael addition.
Q2: How can I effectively monitor the progress of the reaction to avoid byproduct formation?
A2: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable eluent system (e.g., hexane:ethyl acetate 7:3) to distinguish between the starting material (acetophenone), the product (this compound), and potential byproducts. The reaction should be quenched once the acetophenone spot has disappeared or significantly diminished. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring.
Q3: Is there a preferred base for this reaction to minimize side reactions?
A3: While various bases can be used, a catalytic amount of a quaternary ammonium hydroxide solution like Triton B (benzyltrimethylammonium hydroxide) in a suitable solvent is often effective. It provides a sufficiently basic environment for the Michael addition while being less harsh than stoichiometric amounts of strong bases like sodium hydroxide or potassium hydroxide, which can more readily promote aldol condensation and acrylonitrile polymerization.
Q4: What is the best way to purify the crude this compound?
A4: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. If significant amounts of byproducts are present, column chromatography on silica gel using a gradient of ethyl acetate in hexane is an effective purification method.
Experimental Protocols
Synthesis of this compound via Michael Addition
This protocol is designed to minimize common side reactions.
Materials:
-
Acetophenone (1.0 eq)
-
Acrylonitrile (1.05 eq)
-
Triton B (40% in methanol, 0.1 eq)
-
Toluene (or another suitable aprotic solvent)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen), add acetophenone and toluene.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add the Triton B solution to the stirred mixture.
-
Add acrylonitrile dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction at 0-5 °C and monitor its progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), quench the reaction by adding 1 M HCl until the mixture is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with toluene (or another suitable organic solvent).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from ethanol to afford pure this compound.
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for identifying and addressing side reactions.
How to avoid cleavage of the cyano group during 4-Oxo-4-phenylbutanenitrile reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Oxo-4-phenylbutanenitrile. The focus is on preventing the unwanted cleavage of the cyano group during various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of cyano group cleavage during reactions with this compound?
A1: The cyano group in this compound is susceptible to hydrolysis under both strong acidic and strong basic conditions, especially at elevated temperatures.[1] Vigorous reaction conditions, such as prolonged heating or refluxing in the presence of strong acids (e.g., concentrated HCl) or bases (e.g., NaOH, KOH), can lead to the hydrolysis of the nitrile to a carboxylic acid or an amide, which may undergo further reactions.[2][3] For instance, in a base-assisted cyclization of a derivative of this compound, treatment with potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) resulted in the hydrolytic cleavage of the cyano group.[4]
Q2: How can I selectively reduce the ketone in this compound without affecting the cyano group?
A2: The key to selectively reducing the ketone is to use a mild reducing agent that does not react with the nitrile group under the chosen conditions. Sodium borohydride (NaBH₄) is the most effective and commonly used reagent for this purpose.[5] It readily reduces ketones in protic solvents like methanol or ethanol, while leaving the cyano group intact.[5] It is crucial to avoid powerful reducing agents like lithium aluminum hydride (LiAlH₄), as they will reduce both the ketone and the nitrile.[5]
Q3: I am observing incomplete reduction of the ketone with NaBH₄. What can I do to improve the conversion?
A3: If you are experiencing incomplete conversion, consider the following troubleshooting steps:
-
Increase Reagent Stoichiometry: Ensure you are using a sufficient excess of NaBH₄. A starting point of 1.5 to 2.0 molar equivalents is recommended.[5]
-
Adjust the Temperature: While the reaction is often initiated at 0°C to control the initial exotherm, allowing the reaction to slowly warm to room temperature can help drive it to completion.[5]
-
Extend the Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction may require a longer duration than initially anticipated.[5]
-
Solvent Choice: Protic solvents like methanol or ethanol are generally preferred for NaBH₄ reductions.[5]
Q4: Can I perform a Grignard reaction on the ketone of this compound without the Grignard reagent attacking the cyano group?
A4: This is a challenging transformation because Grignard reagents are strong nucleophiles that can react with both ketones and nitriles.[6][7][8][9][10] The reaction of a Grignard reagent with a nitrile typically leads to the formation of a ketone after hydrolysis of the intermediate imine.[6][7][8][9][10] To favor the attack on the ketone, you might consider using less than one equivalent of the Grignard reagent at low temperatures. However, a mixture of products is still likely. An alternative strategy is to protect the ketone as an acetal, which is unreactive towards Grignard reagents.[11][12] After the desired reaction elsewhere in the molecule, the ketone can be deprotected.
Q5: What conditions are suitable for a Knoevenagel condensation with this compound while preserving the cyano group?
A5: The Knoevenagel condensation is generally compatible with the cyano group. This reaction involves the condensation of an active methylene compound with a carbonyl group, typically catalyzed by a weak base. For aromatic ketones, catalysts like ammonium acetate (NH₄OAc) or piperidine with acetic acid are commonly used.[13] Microwave irradiation has been shown to improve yields and reduce reaction times in some cases.[13][14][15] The key is to use mild basic conditions to avoid hydrolysis of the cyano group.
Troubleshooting Guides
Guide 1: Selective Ketone Reduction
Problem: Cleavage of the cyano group or formation of byproducts during the reduction of the ketone.
| Symptom | Possible Cause | Recommended Solution |
| Formation of a carboxylic acid or amide byproduct. | Use of a too powerful reducing agent (e.g., LiAlH₄). | Switch to a milder reducing agent like Sodium Borohydride (NaBH₄).[5] |
| Harsh reaction conditions (high temperature, strong acid/base). | Perform the reaction at a lower temperature (e.g., 0°C to room temperature) and use a neutral or weakly basic workup. | |
| Incomplete reaction, starting material remains. | Insufficient amount of reducing agent. | Increase the molar equivalents of NaBH₄ to 1.5-2.0 eq.[5] |
| Low reaction temperature. | Allow the reaction to warm to room temperature after the initial addition of the reducing agent at 0°C.[5] | |
| Short reaction time. | Monitor the reaction by TLC and allow it to proceed until the starting material is consumed.[5] |
Guide 2: Base-Catalyzed Reactions
Problem: Unwanted hydrolysis of the cyano group in the presence of a base.
| Symptom | Possible Cause | Recommended Solution |
| Formation of a carboxylic acid or amide. | Use of a strong base (e.g., KOH, NaOH) at elevated temperatures.[4][16] | Use a weaker base (e.g., piperidine, triethylamine, or a catalytic amount of a stronger base). |
| Prolonged reaction time in the presence of a base. | Monitor the reaction closely and stop it as soon as the desired product is formed. | |
| Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. |
Experimental Protocols
Protocol 1: Selective Reduction of the Ketone in this compound
This protocol is adapted from a procedure for a similar substrate and is designed to selectively reduce the ketone to a hydroxyl group while preserving the cyano group.[5]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Anhydrous methanol
-
1 M Hydrochloric acid (HCl) or saturated ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous methanol (to a concentration of approximately 0.1 M) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice-water bath to cool the solution to 0°C.
-
Reagent Addition: While stirring vigorously, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure the temperature does not rise above 5-10°C.
-
Reaction Monitoring: After the addition is complete, stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Quenching: Cool the reaction mixture back to 0°C and slowly add 1 M HCl or saturated NH₄Cl solution to quench the excess NaBH₄. Stop the addition when gas evolution ceases.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the aqueous residue, add dichloromethane (DCM) and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-hydroxy-4-phenylbutanenitrile.
Visualizations
Troubleshooting Logic for Cyano Group Cleavage
Caption: A decision tree for troubleshooting the cleavage of the cyano group.
Reaction Pathway: Selective Ketone Reduction
Caption: Reaction pathways for this compound under different conditions.
References
- 1. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 9. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 15. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 16. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for High Yield of 4-Oxo-4-phenylbutanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Oxo-4-phenylbutanenitrile for high yields.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-stage process:
-
Stage 1: Friedel-Crafts acylation of benzene with succinic anhydride to yield 4-oxo-4-phenylbutanoic acid.
-
Stage 2: Conversion of 4-oxo-4-phenylbutanoic acid to this compound, usually via an amide intermediate.
Stage 1: Friedel-Crafts Acylation Troubleshooting
Question: I am experiencing a low or no yield of 4-oxo-4-phenylbutanoic acid. What are the potential causes and solutions?
Answer: Low yields in Friedel-Crafts acylation are common and can often be rectified by carefully controlling the reaction conditions. Here are the most frequent causes and their solutions:
-
Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly sensitive to moisture, which leads to its deactivation.
-
Solution: Ensure all glassware is thoroughly oven-dried and cooled under a dry atmosphere (e.g., in a desiccator) before use. Use freshly opened, high-purity anhydrous aluminum chloride. All solvents, including benzene, must be anhydrous.[1]
-
-
Insufficient Catalyst: In Friedel-Crafts acylation, AlCl₃ not only acts as a catalyst but also complexes with the ketone product. Therefore, stoichiometric amounts are required.
-
Solution: A molar ratio of at least 2:1 of AlCl₃ to succinic anhydride is recommended to ensure the reaction goes to completion.[1]
-
-
Improper Reaction Temperature: The reaction is typically exothermic. If the temperature is too low, the reaction rate will be slow. If it is too high, it can lead to side reactions.
-
Solution: The reaction is often started at a low temperature and then gently heated to reflux to control the initial exotherm and then drive the reaction to completion.
-
-
Inefficient Quenching and Work-up: Improper quenching can lead to the decomposition of the product, and inefficient extraction will result in a lower isolated yield.
-
Solution: The reaction mixture should be carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The product should then be thoroughly extracted from the aqueous layer using a suitable organic solvent like diethyl ether.[1]
-
Caption: Troubleshooting guide for low yield in Stage 1.
Stage 2: Amide Formation and Dehydration Troubleshooting
Question: I am struggling to convert 4-oxo-4-phenylbutanoic acid into this compound. What are the common issues?
Answer: This conversion is typically a two-step process: formation of the primary amide followed by dehydration. Problems can arise in either step.
-
Inefficient Amide Formation: The direct reaction of a carboxylic acid and ammonia to form an amide requires high temperatures, which can sometimes lead to side reactions. A more common laboratory-scale synthesis involves converting the carboxylic acid to an acid chloride first.
-
Solution: A reliable method is to first convert the carboxylic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂). The resulting acid chloride can then be reacted with ammonia or an ammonia source to form the primary amide, 4-oxo-4-phenylbutanamide. This reaction is generally high-yielding.
-
-
Incomplete Dehydration of the Amide: The dehydration of the primary amide to the nitrile requires a strong dehydrating agent. Incomplete reaction will result in a mixture of the amide and nitrile.
-
Solution: Use a powerful dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅) with heating. Ensure the reaction goes to completion by monitoring it with an appropriate technique (e.g., TLC or GC).
-
-
Side Reactions Involving the Ketone: The presence of the ketone functional group can potentially lead to side reactions, although in the case of amide formation and dehydration, it is generally stable. However, very harsh conditions could lead to undesired reactions.
-
Solution: Use the mildest effective conditions for both the amidation and dehydration steps. For example, for the dehydration, start with milder conditions (e.g., lower temperature or a less aggressive dehydrating agent) and only increase the severity if the reaction is not proceeding.
-
-
Difficult Purification: The final nitrile product may be contaminated with unreacted amide or byproducts from the dehydrating agent.
-
Solution: Purification can often be achieved by recrystallization or column chromatography. Washing the crude product with a dilute base can help remove any remaining carboxylic acid, and a water wash can help remove some inorganic byproducts.
-
Caption: Troubleshooting guide for low yield in Stage 2.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing 4-oxo-4-phenylbutanoic acid? A1: The most widely used and reliable method is the Friedel-Crafts acylation of benzene with succinic anhydride using anhydrous aluminum chloride as a catalyst.
Q2: Why is a stoichiometric amount of aluminum chloride necessary in the Friedel-Crafts acylation? A2: Aluminum chloride acts as a Lewis acid to activate the succinic anhydride. However, it also forms a complex with the carbonyl oxygen of the ketone product. This complexation deactivates the product, preventing further reactions, but also means that at least one equivalent of AlCl₃ is consumed per equivalent of product formed. Therefore, a stoichiometric amount (often in excess) is required for the reaction to proceed to completion.
Q3: Are there any significant side reactions to be aware of during the Friedel-Crafts acylation? A3: The primary side reaction of concern is the potential for the product to undergo a second Friedel-Crafts reaction with another molecule of benzene. However, the ketone group in the product is deactivating, which significantly slows down any subsequent reactions, making poly-acylation less of an issue than in Friedel-Crafts alkylation.
Q4: What are the best dehydrating agents for converting 4-oxo-4-phenylbutanamide to the nitrile? A4: Common and effective dehydrating agents for primary amides include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and phosphorus pentoxide (P₂O₅). The choice of reagent may depend on the scale of the reaction and the desired work-up procedure.
Q5: Can the ketone group in 4-oxo-4-phenylbutanoic acid or its derivatives be accidentally reduced during the synthesis? A5: The reagents typically used for amide formation and dehydration (e.g., SOCl₂, POCl₃) are not reducing agents and will not affect the ketone group. However, if you were to use a reagent like lithium aluminum hydride (LiAlH₄) to try and reduce the carboxylic acid or amide, it would also reduce the ketone.
Q6: How can I monitor the progress of these reactions? A6: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the Friedel-Crafts acylation and the amide dehydration. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 4-oxo-4-phenylbutanoic Acid
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzene | Succinic Anhydride | AlCl₃ | Benzene | Reflux | 4 | Not Specified |
| Benzene | Succinic Anhydride | AlCl₃ | 1,1,2,2-tetrachloroethane | Room Temp | Overnight | 91 |
Table 2: Reagents for Dehydration of Primary Amides to Nitriles
| Dehydrating Agent | Typical Conditions | Byproducts | Notes |
| Thionyl Chloride (SOCl₂) | Heating | SO₂, HCl | Effective, but generates acidic byproducts. |
| Phosphorus Oxychloride (POCl₃) | Heating | H₃PO₄ | A common and effective reagent. |
| Phosphorus Pentoxide (P₂O₅) | Heating | H₃PO₄ | A very strong dehydrating agent. |
Experimental Protocols
Protocol 1: Synthesis of 4-oxo-4-phenylbutanoic Acid
This protocol is adapted from standard procedures for Friedel-Crafts acylation.
Materials:
-
Anhydrous benzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Concentrated hydrochloric acid
-
Diethyl ether
-
5% w/v Sodium bicarbonate solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel (protected by a drying tube), add anhydrous aluminum chloride (0.10 M).
-
Add anhydrous benzene (30 mL) to the flask.
-
In the dropping funnel, dissolve succinic anhydride (0.10 M) in a small amount of anhydrous benzene.
-
Slowly add the succinic anhydride solution to the stirred suspension of aluminum chloride in benzene. An exothermic reaction will occur.
-
After the initial exotherm subsides, heat the mixture to reflux and maintain for 4 hours with continuous stirring.
-
Cool the reaction mixture to room temperature and leave it overnight.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid (2.5% v/v) with vigorous stirring to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash with a 5% w/v sodium bicarbonate solution to extract the carboxylic acid product into the aqueous layer.
-
Separate the aqueous layer and acidify it with dilute hydrochloric acid to precipitate the crude 4-oxo-4-phenylbutanoic acid.
-
Collect the crude product by filtration and purify by recrystallization from water or benzene.
Caption: Experimental workflow for the synthesis of 4-oxo-4-phenylbutanoic acid.
Protocol 2: Synthesis of this compound
This is a two-step protocol involving the formation of the primary amide followed by dehydration.
Step A: Synthesis of 4-oxo-4-phenylbutanamide
Materials:
-
4-oxo-4-phenylbutanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Aqueous ammonia (concentrated)
Procedure:
-
In a round-bottom flask, dissolve 4-oxo-4-phenylbutanoic acid in an excess of thionyl chloride.
-
Gently reflux the mixture for 1-2 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-oxo-4-phenylbutanoyl chloride.
-
Dissolve the crude acid chloride in anhydrous dichloromethane and cool the solution in an ice bath.
-
Slowly add concentrated aqueous ammonia with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-oxo-4-phenylbutanamide, which can be purified by recrystallization.
Step B: Dehydration of 4-oxo-4-phenylbutanamide
Materials:
-
4-oxo-4-phenylbutanamide
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
An appropriate solvent (e.g., anhydrous toluene or neat)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-oxo-4-phenylbutanamide with an excess of phosphorus oxychloride (or thionyl chloride).
-
Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC until the starting amide is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess dehydrating agent.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 4-Oxo-4-phenylbutanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Oxo-4-phenylbutanenitrile by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of a moderately polar compound like this compound, standard silica gel (60 Å, 230-400 mesh) is the most common and effective stationary phase. Its polarity allows for good separation of the target compound from less polar and more polar impurities.
Q2: What is a suitable mobile phase (eluent) for the purification of this compound?
A2: A common and effective mobile phase system for this compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal ratio will depend on the specific impurity profile of your crude sample. Based on data from structurally similar compounds, a good starting point for developing your method is a 4:1 to 2:1 mixture of hexane to ethyl acetate.[1] It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q3: How do I determine the optimal mobile phase ratio using Thin Layer Chromatography (TLC)?
A3: To determine the ideal mobile phase, spot your crude reaction mixture on a TLC plate and develop it in solvent systems with varying ratios of hexane to ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1). The ideal solvent system will give your target compound, this compound, a Retention Factor (Rf) of approximately 0.25-0.35. This Rf value generally provides the best separation from impurities during column chromatography.
Q4: Should I use isocratic or gradient elution for the purification?
A4: The choice between isocratic and gradient elution depends on the complexity of your crude mixture.
-
Isocratic elution (using a constant solvent ratio) is simpler and is often sufficient if the impurities are well-separated from your product on the TLC plate.
-
Gradient elution (gradually increasing the polarity of the mobile phase, e.g., from 10% to 30% ethyl acetate in hexane) can be more effective for separating complex mixtures where impurities have polarities very close to your product. A gradient can also help to sharpen peaks and reduce elution time for more strongly retained compounds.
Q5: My compound appears to be degrading on the silica gel column. What can I do?
A5: While nitriles are generally stable on silica, the ketone functional group can sometimes be sensitive, especially to the acidic nature of standard silica gel. If you suspect degradation, you can:
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Deactivate the silica gel: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (typically 0.1-1% in the mobile phase) to neutralize acidic sites.
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Use an alternative stationary phase: Consider using neutral alumina as an alternative to silica gel if degradation persists.
Troubleshooting Guides
Below are common problems encountered during the column chromatography of this compound and their potential solutions.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | The polarity of the mobile phase is too high or too low. | Optimize the mobile phase composition using TLC to achieve an Rf of 0.25-0.35 for the product. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The sample was loaded in too large a volume of solvent. | Dissolve the crude product in the minimum amount of the initial mobile phase or a slightly more polar solvent for loading. | |
| Product Elutes Too Quickly (with the solvent front) | The mobile phase is too polar. | Decrease the proportion of the polar solvent (ethyl acetate) in your mobile phase. |
| Product is Not Eluting from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate). |
| The compound may have degraded or irreversibly adsorbed to the silica. | Check for compound stability on a small scale with silica gel. Consider deactivating the silica or using an alternative stationary phase. | |
| Tailing of the Product Peak | Strong interaction between the nitrile or ketone group and the silica gel. | Add a small amount of a more polar solvent (e.g., a few drops of methanol) to the mobile phase to compete for active sites on the silica. |
| The column is overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. | |
| Multiple Fractions Containing the Product | The sample band was too broad during loading. | Load the sample in a concentrated band using a minimal amount of solvent. |
| The elution was too fast. | Reduce the flow rate of the mobile phase to allow for better equilibration. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
-
Prepare TLC Chambers: Prepare several TLC chambers with different hexane:ethyl acetate ratios (e.g., 9:1, 4:1, 2:1, 1:1).
-
Spot the Plate: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Calculate Rf Values: Calculate the Rf value for the main product spot in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front).
-
Select the Optimal System: Choose the solvent system that provides an Rf value of approximately 0.25-0.35 for the product and the best separation from visible impurities.
Protocol 2: Column Chromatography Purification of this compound
-
Column Preparation:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to pack the silica gel evenly.
-
Add another thin layer of sand on top of the silica gel bed.
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in the minimum amount of the mobile phase.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to absorb into the silica gel by draining the solvent to the top of the sand layer.
-
Gently add a small amount of fresh mobile phase to wash the sides of the column and allow it to absorb into the silica.
-
-
Elution:
-
Carefully fill the column with the mobile phase.
-
Begin collecting fractions in test tubes.
-
Maintain a constant flow rate. If using pressure, apply it gently and consistently.
-
If a gradient elution is required, gradually increase the proportion of ethyl acetate in the mobile phase.
-
-
Fraction Analysis:
-
Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: TLC Data for Structurally Similar Compounds
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value |
| 4-(2-(Benzylamino)phenyl)-4-oxo-2-phenylbutanenitrile | 4:1 | 0.44[1] |
| 2-(4-Methoxyphenyl)-4-(2-(methylamino)phenyl)-4-oxobutanenitrile | 4:1 | 0.35[1] |
| (E)-2-(3-Oxoindolin-2-ylidene)-2-(p-tolyl)acetonitrile | 4:1 | 0.46[1] |
| (E)-2-(4-Fluorophenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | 4:1 | 0.54[1] |
| 4-(2-aminophenyl)-4-oxo-2-arylbutanenitriles derivative | 2:1 | ~0.44[1] |
Note: This data is for structurally related compounds and should be used as a guideline for developing the separation method for this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Recrystallization of 4-Oxo-4-phenylbutanenitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4-Oxo-4-phenylbutanenitrile (also known as β-benzoylpropionitrile) via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind recrystallizing this compound?
A1: Recrystallization is a purification technique for solid organic compounds. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, the compound of interest, this compound, should be highly soluble in a hot solvent and poorly soluble in the same solvent when it is cold. Impurities, on the other hand, should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor).
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which this compound has a high solubility at the solvent's boiling point and low solubility at low temperatures (e.g., 0-4 °C). A general guideline is to match the polarity of the solvent with the solute ("like dissolves like"). Given the ketone and nitrile functional groups, polar protic and aprotic solvents are good starting points. Preliminary small-scale solubility tests are highly recommended.
Q3: What are the key physical properties of this compound relevant to its recrystallization?
A3: Key properties include its melting point, which is reported to be in the range of 74-78 °C, and its molecular weight of 159.18 g/mol .[1] Knowing the melting point is crucial for assessing the purity of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
Q4: Can I use a solvent mixture for recrystallization?
A4: Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the desired solubility profile. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The "poor" solvent is added to the hot solution of the compound in the "good" solvent until the solution becomes turbid (cloudy), and then a small amount of the "good" solvent is added to redissolve the precipitate. Slow cooling should then induce crystallization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated. | 1. Boil off some of the solvent to increase the concentration of the solute and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure this compound. |
| Oiling out (a liquid layer separates instead of crystals). | 1. The boiling point of the solvent is higher than the melting point of the compound (74-78 °C). 2. The solution is too concentrated. 3. The rate of cooling is too rapid. | 1. Choose a solvent with a lower boiling point. 2. Add a small amount of hot solvent to the oily mixture and reheat until the oil dissolves, then cool slowly. 3. Allow the solution to cool more slowly. Insulating the flask can help. |
| Low recovery of purified crystals. | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. The crystals were washed with a solvent that was not cold. 4. The compound has significant solubility in the cold solvent. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Preheat the filtration apparatus (funnel and receiving flask) and keep the solution hot during filtration. 3. Always wash the collected crystals with a minimal amount of ice-cold solvent. 4. Cool the solution in an ice bath to minimize solubility and maximize crystal yield. The mother liquor can be concentrated and a second crop of crystals can be collected. |
| Colored impurities remain in the crystals. | 1. The impurity is co-crystallizing with the product. 2. The impurity is adsorbed onto the crystal surface. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product. 2. Ensure the crystals are thoroughly washed with a small amount of ice-cold solvent after filtration. A second recrystallization may be necessary. |
| Crystals are very fine and difficult to filter. | 1. The solution cooled too quickly. | 1. Allow the solution to cool slowly and undisturbed to promote the growth of larger crystals. |
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Expected Solubility (Hot) | Expected Solubility (Cold) | Suitability for Recrystallization |
| Water | High | Low | Very Low | Poor (as a single solvent) |
| Methanol | High | High | Moderate to Low | Good |
| Ethanol | High | High | Moderate to Low | Good |
| Isopropanol | Medium-High | Moderate to High | Low | Potentially Good |
| Acetone | Medium-High | High | High | Poor (may require a co-solvent) |
| Ethyl Acetate | Medium | Moderate to High | Low | Potentially Good |
| Toluene | Low | Moderate | Low | Potentially Good |
| Hexane | Low | Very Low | Very Low | Poor (can be used as an anti-solvent) |
Note: This data is based on general principles and literature for structurally similar compounds. Experimental verification is essential.
Experimental Protocol: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
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Crude this compound
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Selected recrystallization solvent (e.g., Methanol or Ethanol)
-
Erlenmeyer flasks
-
Heating mantle or steam bath
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Buchner funnel and filter flask
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Filter paper
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Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: Based on preliminary tests (or Table 1), select a suitable solvent. For this example, we will use methanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (methanol). Gently heat the mixture to the boiling point of the solvent while stirring. Continue to add the solvent in small portions until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. It is advisable to preheat the funnel and the receiving flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling encourages the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals. This can be done by air drying on the filter paper, in a desiccator, or in a vacuum oven at a temperature well below the compound's melting point.
-
Analysis: Determine the melting point of the dried crystals and calculate the percent recovery. A narrow melting point range close to the literature value indicates high purity.
Mandatory Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
References
Common impurities in 4-Oxo-4-phenylbutanenitrile and their identification
This technical support guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Oxo-4-phenylbutanenitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my this compound sample?
A1: Common impurities in this compound can be categorized into three main types:
-
Process-Related Impurities: These arise from the manufacturing process. A frequent synthetic route is the hydrocyanation of benzalacetophenone. Potential impurities from this process include:
-
Unreacted Starting Materials: Benzalacetophenone may be present in trace amounts.
-
Isomeric Impurities: 3-Oxo-4-phenylbutanenitrile can form as a byproduct.
-
-
Degradation Products: These can form during storage or under specific experimental conditions (e.g., exposure to acid, base, heat, or light). Key degradation pathways include:
-
Hydrolysis: The nitrile group can hydrolyze to form 4-oxo-4-phenylbutanamide or 4-oxo-4-phenylbutanoic acid.
-
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, methanol, acetonitrile, toluene) may remain in the final product.
Q2: I see an unexpected peak in my HPLC chromatogram. How can I identify it?
A2: An unexpected peak could be a process-related impurity, a degradation product, or a contaminant. To identify it, you can use the following approaches:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful technique for identifying unknown compounds. The mass spectrometer will provide the molecular weight of the impurity, which can help in its identification.
-
Spiking Experiments: If you suspect a specific impurity (e.g., benzalacetophenone), you can "spike" your sample with a small amount of a pure standard of that compound. If the area of the unknown peak increases, it confirms the identity of the impurity.
-
Forced Degradation Studies: To check for degradation products, you can subject a pure sample of this compound to stress conditions (acid, base, heat, oxidation, light) and analyze the resulting mixture by HPLC. This will help you identify the retention times of potential degradation products.
Q3: My NMR spectrum shows signals that don't correspond to this compound. What could they be?
A3: Unidentified signals in an NMR spectrum are often due to residual solvents or process-related impurities.
-
Residual Solvents: Compare the chemical shifts of the unknown signals to published data for common laboratory solvents.[1][2]
-
Process-Related Impurities: If you have access to the spectra of potential starting materials or byproducts (like benzalacetophenone or 3-Oxo-4-phenylbutanenitrile), you can compare them with your sample's spectrum.
Q4: How can I quantify the level of impurities in my sample?
A4: Quantitative analysis of impurities is typically performed using a validated stability-indicating HPLC method with a UV detector. The area of the impurity peak is compared to the area of the main compound peak or to a calibration curve generated from a pure standard of the impurity. For volatile impurities like residual solvents, Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard method.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
| Symptom | Possible Cause | Troubleshooting Step |
| Tailing peaks | - Column degradation- Interaction of basic analyte with acidic silica support | - Use a new column or a column with a different stationary phase (e.g., C18).- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. |
| Fronting peaks | - Column overload | - Dilute the sample. |
| Broad peaks | - Low column temperature- High mobile phase viscosity | - Increase the column temperature.- Optimize the mobile phase composition. |
| Poor resolution between the main peak and an impurity | - Inappropriate mobile phase composition- Inadequate column chemistry | - Adjust the mobile phase polarity (e.g., change the acetonitrile/water ratio).- Try a column with a different selectivity. |
Issue 2: Inconsistent Results in Impurity Analysis
| Symptom | Possible Cause | Troubleshooting Step |
| Variable impurity levels between injections | - Sample instability | - Prepare fresh samples before each analysis. Ensure the autosampler is cooled if necessary. |
| Disappearance of an impurity peak | - Adsorption of the impurity onto the vial or column | - Use silanized vials.- Change the column or mobile phase. |
| Appearance of new peaks over time | - Sample degradation in the analytical solution | - Investigate the stability of the sample in the chosen solvent and protect it from light and heat. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Impurity Profiling
This method is designed to separate this compound from its potential process-related impurities and degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-26 min: 70-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of the this compound sample in the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method for Residual Solvent Analysis
This method is suitable for the identification and quantification of volatile residual solvents.
GC-MS Conditions:
| Parameter | Condition |
| Column | DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 220 °C |
| Injection Mode | Split (10:1) |
| Oven Program | 40 °C (hold for 5 min), then ramp to 240 °C at 10 °C/min (hold for 5 min) |
| MS Transfer Line Temp | 250 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 35-350 amu |
Headspace Sampler Conditions:
| Parameter | Condition |
| Oven Temperature | 80 °C |
| Loop Temperature | 90 °C |
| Transfer Line Temp | 100 °C |
| Vial Equilibration Time | 20 min |
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide).
-
Seal the vial tightly.
Protocol 3: Quantitative ¹H-NMR for Purity Assessment
This protocol provides a method for determining the purity of this compound using an internal standard.
NMR Parameters:
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ or CDCl₃ |
| Internal Standard | Maleic acid or another suitable standard with a known purity and non-overlapping signals. |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of the analyte and internal standard protons. |
| Number of Scans | 16 or higher for good signal-to-noise ratio. |
Procedure:
-
Accurately weigh a known amount of this compound and the internal standard into an NMR tube.
-
Add the deuterated solvent and dissolve the solids completely.
-
Acquire the ¹H-NMR spectrum using the quantitative parameters.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (M_sample / M_std) * (W_std / W_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
-
Visualizations
Caption: Logical relationship of impurity formation in this compound synthesis.
Caption: Experimental workflow for the comprehensive analysis of this compound.
References
Technical Support Center: Synthesis of 4-Oxo-4-phenylbutanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the synthesis of 4-Oxo-4-phenylbutanenitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The synthesis is typically achieved via a base-catalyzed Michael addition, specifically the cyanoethylation of acetophenone with acrylonitrile. This reaction adds a cyanoethyl group to the acetophenone molecule.[1][2][3]
Q2: My reaction yield is consistently low. What are the most probable causes?
A2: Low yields in this synthesis can often be attributed to several factors:
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Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst concentration can hinder the reaction.
-
Poor Reagent Quality: The purity of starting materials, especially acrylonitrile, is crucial, as is the use of anhydrous solvents.
-
Side Reactions: Polymerization of acrylonitrile is a common side reaction that can significantly reduce the yield of the desired product.[2][4]
-
Inefficient Work-up and Purification: Product loss can occur during the extraction and purification steps.
Q3: The reaction mixture is turning viscous and dark. What is happening?
A3: A viscous and dark reaction mixture is a strong indicator of acrylonitrile polymerization, a common issue in cyanoethylation reactions.[2][5] This is often triggered by excessive temperatures or a high concentration of the base catalyst.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[5][6][7][8] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a freshly prepared or properly stored base catalyst. Consider using a stronger base if the reaction is sluggish. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for side reactions using TLC. Some cyanoethylation reactions are exothermic and may require initial cooling followed by heating.[2] |
| Insufficient Reaction Time | Continue to monitor the reaction with TLC until the starting material is consumed. Extend the reaction time if necessary.[5] |
| Poor Quality Reagents | Ensure acetophenone is pure and the acrylonitrile is free of inhibitors and polymers. Use anhydrous solvents to prevent side reactions.[5] |
Issue 2: Formation of Significant Byproducts (e.g., Polymerization)
| Potential Cause | Suggested Solution |
| Excessive Temperature | The cyanoethylation reaction can be exothermic.[2] Maintain careful temperature control, potentially using an ice bath for initial cooling. |
| High Catalyst Concentration | Reduce the amount of base catalyst. A high concentration of a strong base can promote the polymerization of acrylonitrile. |
| Incorrect Order of Addition | Consider adding the acrylonitrile dropwise to the mixture of acetophenone and catalyst to maintain a low instantaneous concentration of the Michael acceptor. |
Experimental Protocols
General Protocol for this compound Synthesis
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol and a catalytic amount of a base (e.g., sodium ethoxide).
-
Reagent Addition: Add acetophenone to the stirred solution. Subsequently, add acrylonitrile dropwise to the reaction mixture at a controlled temperature (e.g., room temperature or below).
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, neutralize the catalyst with a dilute acid (e.g., acetic acid or dilute HCl). Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent. The crude product can be further purified by recrystallization or column chromatography.
TLC Monitoring Protocol
-
Eluent: A mixture of hexanes and ethyl acetate (e.g., 4:1 v/v) is a suitable mobile phase.[6][7]
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The product, containing a phenyl ketone, should be UV active.
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Synthesis pathway and potential side reaction.
References
- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. asianpubs.org [asianpubs.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. benchchem.com [benchchem.com]
- 6. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Effect of different catalysts on the synthesis of γ-keto nitriles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of γ-keto nitriles. The information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
A1: Low yields in γ-keto nitrile synthesis can stem from several factors. Consider the following troubleshooting steps:
-
Catalyst Activity: The chosen catalyst may have low activity or may have degraded.
-
Solution: Ensure the catalyst is fresh and properly handled. For instance, some copper catalysts are sensitive to air and moisture.[1] Consider screening a panel of catalysts to find the optimal one for your specific substrates.
-
-
Reaction Conditions: Suboptimal temperature, pressure, or reaction time can significantly impact yield.
-
Solution: Systematically optimize the reaction conditions. For visible-light-mediated reactions, ensure the light source is of the correct wavelength and intensity.[2]
-
-
Substrate Purity: Impurities in the starting materials (aldehydes, nitriles, etc.) can interfere with the catalytic cycle.
-
Solution: Purify the starting materials before use. Techniques like distillation or chromatography can be employed.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired γ-keto nitrile.
-
Solution: Adjusting the stoichiometry of the reactants or changing the solvent may suppress side reactions. For example, in base-catalyzed reactions, the choice of base and solvent can be critical to minimize side-product formation.[3]
-
Q2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
A2: Poor selectivity is a common issue. Here are some strategies to enhance it:
-
Catalyst and Ligand Choice: The catalyst and its coordinating ligands play a crucial role in directing the reaction pathway.
-
Solution: Experiment with different catalyst systems. For metal-catalyzed reactions, the electronic and steric properties of the ligands can be tuned to favor the desired product.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction's selectivity.
-
Solution: Conduct a solvent screen to identify the optimal medium for your reaction. Ethereal solvents are commonly used in these types of syntheses.[3]
-
-
Temperature Control: Reaction temperature can affect the relative rates of competing reaction pathways.
-
Solution: Lowering the reaction temperature may favor the desired kinetic product over thermodynamic side products.
-
Q3: My catalyst appears to be deactivating during the reaction. What can I do to prevent this?
A3: Catalyst deactivation can lead to incomplete conversion and lower yields. Consider these points:
-
Air and Moisture Sensitivity: Many catalysts are sensitive to oxygen and water.
-
Solution: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
-
Product Inhibition: The product itself may coordinate to the catalyst and inhibit its activity.
-
Solution: If product inhibition is suspected, it may be necessary to run the reaction at a lower conversion or use a continuous flow setup where the product is removed as it is formed.
-
-
Catalyst Poisoning: Impurities in the reactants or solvent can act as catalyst poisons.
-
Solution: Ensure high purity of all reaction components.
-
Quantitative Data Summary
The following table summarizes quantitative data from different catalytic systems for the synthesis of γ-keto nitriles.
| Catalyst System | Reactants | Solvent | Time (h) | Yield (%) | Reference |
| Cu@g-C3N4 (photocatalyst) | Substituted aldehydes and acrylonitrile | Water | 4-10 | 80-95 | [2] |
| AIBN (indicator) | Enoxysilane and alkylnitrile | Not specified | Not specified | Not specified | [1] |
Note: The data presented is based on available literature and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
1. Visible-Light-Mediated Synthesis of γ-Keto Nitriles using Cu@g-C3N4 Photocatalyst [2]
This protocol describes a green and efficient method for synthesizing γ-keto nitriles.
-
Materials:
-
Substituted aldehyde
-
Acrylonitrile
-
Cu@g-C3N4 photocatalyst
-
Water (solvent)
-
-
Procedure:
-
In a reaction vessel, combine the substituted aldehyde, acrylonitrile, and the Cu@g-C3N4 photocatalyst in water.
-
Irradiate the mixture with visible light at room temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of γ-keto nitriles.
Hypothetical Catalytic Cycle
Caption: A simplified, hypothetical catalytic cycle for γ-keto nitrile synthesis.
References
Solvent selection for optimizing 4-Oxo-4-phenylbutanenitrile synthesis
Welcome to the technical support center for the synthesis of 4-Oxo-4-phenylbutanenitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary synthetic routes include the Michael addition of a cyanide source to benzoylethylene (phenyl vinyl ketone) or related α,β-unsaturated ketones, and the reaction of β-halopropiophenones with alkali metal cyanides. Another approach involves the Friedel-Crafts acylation of acrylonitrile with benzoyl chloride, although this can be prone to side reactions.
Q2: My reaction yield is consistently low. What are the potential causes and solutions?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider increasing the reaction time or temperature.
-
Side Reactions: Polymerization of the starting material or side reactions involving the nitrile or ketone functional groups can reduce the yield. The choice of solvent and base is critical in minimizing these.
-
Suboptimal Solvent: The solvent plays a crucial role in reactant solubility and reaction rate. An inappropriate solvent can hinder the reaction. Refer to the solvent selection guide below for more details.
-
Purification Losses: Significant loss of product can occur during workup and purification. Optimize your extraction and chromatography procedures.
Q3: I am observing the formation of significant side products. How can I minimize them?
A3: Side product formation is a common issue. Here are some strategies to mitigate it:
-
Control of Reaction Temperature: Exothermic reactions can lead to side products if the temperature is not controlled. Running the reaction at a lower temperature may improve selectivity.
-
Choice of Base: The strength and type of base can influence the reaction pathway. For Michael additions, a weaker base might be preferable to avoid undesired condensation reactions.
-
Solvent Polarity: The polarity of the solvent can affect the stability of intermediates and transition states. Experimenting with solvents of different polarities can help favor the desired reaction pathway. For instance, in related syntheses, aprotic polar solvents like DMSO have been used effectively.[1][2]
Q4: What is the best method for purifying this compound?
A4: The most common purification method is column chromatography on silica gel. A typical eluent system is a mixture of ethyl acetate and hexane.[2] Recrystallization from a suitable solvent, such as methanol or ethanol, can also be an effective method for obtaining highly pure product.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst or base. | Ensure the catalyst or base is fresh and active. For base-catalyzed reactions, ensure anhydrous conditions if the base is water-sensitive. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Poor solubility of reactants. | Select a solvent that effectively dissolves all reactants at the reaction temperature. | |
| Formation of Polymeric Material | High concentration of reactants. | Use more dilute conditions. |
| High reaction temperature. | Perform the reaction at a lower temperature. | |
| Hydrolysis of the Nitrile Group | Presence of water and strong acid or base. | Ensure anhydrous reaction conditions and use a non-aqueous workup if possible. |
| Difficulty in Isolating the Product | Product is highly soluble in the aqueous phase during workup. | Perform multiple extractions with an appropriate organic solvent. Saturating the aqueous phase with brine can also reduce the solubility of the organic product. |
| Emulsion formation during extraction. | Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. |
Solvent Selection for Optimization
The choice of solvent is critical for optimizing the synthesis of this compound. The solvent can influence reaction rate, yield, and the profile of side products. Below is a summary of solvents used in related nitrile syntheses and their potential impact.
Quantitative Data on Solvent Effects in a Related Synthesis
The following data is from the optimization of a subsequent reaction involving a substituted 4-oxo-2-phenylbutanenitrile derivative. While not a direct synthesis of the target molecule, it provides valuable insights into the effect of different solvents on reactions involving similar functional groups.
| Entry | Solvent | Oxidant | Time (min) | Yield (%) |
| 1 | DMF | None | 40 | NR |
| 2 | MeCN | KMnO4 | 5 | Dec. |
| 3 | MeCN | DDQ | 5 | Dec. |
| 4 | MeCN | H2O2/urea | 300 | 60 |
| 5 | DMF | O2/C | 180 | 64 |
| 6 | DMSO | - | 30-40 | 90+ |
NR = No Reaction, Dec. = Decomposition. Data adapted from a study on the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles.[1][2]
Solvent Considerations:
-
Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally good choices as they can dissolve a wide range of reactants and stabilize charged intermediates. In the related synthesis shown above, DMSO proved to be a highly effective solvent.[1][2]
-
Ethereal Solvents (e.g., THF, Dioxane): These are often used in reactions involving organometallic reagents or strong bases. THF has been used in the synthesis of related oxo-nitriles.
-
Alcoholic Solvents (e.g., Ethanol, Methanol): These can be suitable for reactions where the solvent can also act as a proton source. A synthesis of a related compound utilized ethanol as the solvent.[3]
-
Halogenated Solvents (e.g., Dichloromethane): These are often used for workup and purification due to their volatility and ability to dissolve a wide range of organic compounds.[1][2]
Experimental Protocols
Protocol 1: Synthesis of a this compound Derivative from a Chalcone
This protocol is adapted from the synthesis of 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile.[3]
-
Dissolve 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (0.015 mol) in ethanol (50 ml).
-
Add acetone cyanohydrin (0.045 mol) and a 10% aqueous solution of sodium carbonate (0.0015 mol in 1.5 ml of water).
-
Heat the mixture at reflux for 4 hours.
-
After cooling, the product precipitates and can be collected by filtration.
-
Recrystallize the crude product from methanol to obtain the pure compound.
Protocol 2: Base-Assisted Reaction in DMSO (Adapted from a related synthesis)
This protocol is based on a procedure for the cyclization of a substituted this compound and highlights the use of DMSO as a solvent.[1][2]
-
In a round-bottom flask, mix the starting this compound precursor (1 equivalent), DMSO, and a suitable base (e.g., KOH, 4 equivalents).
-
Stir the reaction mixture at room temperature for 30-40 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding acetic acid.
-
Dilute the mixture with a suitable organic solvent (e.g., CH2Cl2) and wash with a saturated NaHCO3 solution.
-
Isolate the product from the organic layer.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for synthesis optimization.
References
Preventing decomposition of 4-Oxo-4-phenylbutanenitrile with strong oxidants
Welcome to the Technical Support Center for 4-Oxo-4-phenylbutanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound, particularly when using strong oxidizing agents.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments involving this compound and strong oxidants.
Question 1: My reaction mixture containing this compound turned into a dark, tar-like substance after adding a strong oxidant. What happened?
Answer:
The formation of heavy tars is a strong indication that the this compound has decomposed.[1][2] Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), are known to cleave the carbon-carbon bonds of the ketone functional group in your molecule.[1][2][3][4] This destructive oxidation breaks apart the molecule, leading to a complex mixture of byproducts that appear as tar.
The likely decomposition pathway involves the cleavage of the C-C bond adjacent to the carbonyl group, resulting in the formation of benzoic acid and other degradation products from the nitrile-containing fragment.
Question 2: Are there any oxidizing agents that are compatible with this compound?
Answer:
Yes, the choice of oxidant is critical. Milder oxidizing agents are less likely to cause decomposition. For molecules with similar functionalities, oxidants like dimethyl sulfoxide (DMSO) or a urea-hydrogen peroxide complex have been used successfully.[1][2] These reagents are generally not strong enough to cleave the ketone group under controlled conditions.
It is crucial to assess the compatibility of any oxidizing agent with both the ketone and the nitrile functional groups. The nitrile group can be susceptible to hydrolysis to a carboxylic acid under harsh acidic or basic conditions, which can sometimes be promoted by certain oxidants or reaction conditions.
Question 3: How can I prevent the ketone group in this compound from decomposing during an oxidation reaction?
Answer:
The most effective strategy is to protect the ketone functional group before introducing the strong oxidizing agent. The ketone can be converted into a more stable functional group, an acetal (or ketal), which is resistant to non-acidic oxidizing conditions.[5] A common method is the formation of a cyclic acetal using ethylene glycol in the presence of an acid catalyst.
After the oxidation reaction is complete, the protecting group can be removed through acid-catalyzed hydrolysis to regenerate the ketone. This protection-deprotection strategy allows you to perform the desired oxidation on other parts of the molecule without degrading the ketone.[3][4][6][7]
Question 4: What are the potential side reactions for the nitrile group during oxidation?
Answer:
The nitrile group is generally more resistant to oxidation than the ketone. However, depending on the reaction conditions, potential side reactions include:
-
Hydrolysis: Under strongly acidic or basic aqueous conditions, the nitrile group can be hydrolyzed to a carboxylic acid or a primary amide intermediate.[8]
-
Oxidation: While less common, some extremely powerful oxidizing agents could potentially oxidize the nitrile group, though decomposition of the ketone is the more prominent issue.
Careful selection of the oxidant and reaction conditions is necessary to ensure the nitrile group remains intact.
Data Presentation: Oxidant Compatibility
The following table summarizes the compatibility of various oxidizing agents with this compound, highlighting the importance of using a protecting group with strong oxidants.
| Oxidizing Agent | Compatibility with Unprotected Ketone | Compatibility with Acetal-Protected Ketone | Expected Outcome (Unprotected) | Expected Outcome (Protected) |
| Potassium Permanganate (KMnO₄) | Incompatible | Compatible (under neutral/basic conditions) | C-C bond cleavage, decomposition to tars.[1][2] | Desired oxidation on other functional groups; ketone is preserved. |
| Chromic Acid (H₂CrO₄) | Incompatible | Compatible (under non-acidic workup) | C-C bond cleavage, decomposition.[4] | Desired oxidation on other functional groups; ketone is preserved. |
| Dimethyl Sulfoxide (DMSO) | Compatible (under specific conditions) | Compatible | Mild oxidation possible on other parts of the molecule without ketone cleavage.[1][2] | Mild oxidation on other parts of the molecule. |
| Urea-Hydrogen Peroxide | Compatible (under specific conditions) | Compatible | Mild oxidation possible on other parts of the molecule without ketone cleavage.[1][2] | Mild oxidation on other parts of the molecule. |
| Peroxyacids (e.g., m-CPBA) | Potentially Incompatible | Compatible | Baeyer-Villiger oxidation may occur, converting the ketone to an ester. | Desired oxidation (e.g., epoxidation) on other functional groups. |
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the protection of the ketone functional group as a 1,3-dioxolane.
Materials:
-
This compound
-
Ethylene glycol (2 equivalents)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1 equivalent) in toluene.
-
Add ethylene glycol (2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the protected product, 2-phenyl-2-(2-cyanoethyl)-1,3-dioxolane.
Protocol 2: Hypothetical Oxidation of an Acetal-Protected Substrate
This protocol provides a general methodology for the oxidation of a substrate containing a protected ketone and a nitrile group, targeting another functional group (e.g., a hydroxyl group elsewhere in the molecule, designated as R-OH).
Materials:
-
Acetal-protected this compound derivative with a hydroxyl group (R-OH)
-
Pyridinium chlorochromate (PCC) (1.5 equivalents)
-
Dichloromethane (anhydrous)
-
Silica gel
-
Celatom® or diatomaceous earth
-
Rotary evaporator
Procedure:
-
Dissolve the acetal-protected substrate (1 equivalent) in anhydrous dichloromethane in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.
-
Pass the mixture through a short plug of silica gel topped with Celatom® to filter out the chromium salts.
-
Rinse the filter cake with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the oxidized product.
-
The resulting product can then be deprotected using acidic conditions to regenerate the ketone if desired.
Visualizations
Caption: Decomposition of this compound by a strong oxidant.
Caption: Workflow for preventing decomposition using a protecting group strategy.
References
- 1. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Robust and Efficient, Yet Uncatalyzed, Synthesis of Trialkylsilyl-Protected Cyanohydrins from Ketones [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 7. ketone body oxidation: Topics by Science.gov [science.gov]
- 8. Increased ketone body oxidation provides additional energy for the failing heart without improving cardiac efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Spectroscopic Analysis for Structural Confirmation of 4-Oxo-4-phenylbutanenitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of expected spectroscopic data for 4-Oxo-4-phenylbutanenitrile with established values for its constituent functional groups. This analysis is crucial for the structural confirmation and quality control of this compound in research and development settings. Detailed experimental protocols are provided to ensure reproducibility.
Structural and Spectroscopic Overview
This compound is a bifunctional molecule containing a ketone, a nitrile, and a phenyl group. Its structure can be unequivocally confirmed by a combination of spectroscopic techniques, including ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The expected data for each technique are summarized below and compared with known values for related structural motifs.
Table 1: ¹H NMR Data Comparison
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group and the two methylene groups of the butane chain.
| Proton Assignment | Expected Chemical Shift (δ, ppm) for this compound | Typical Chemical Shift (δ, ppm) for Functional Group |
| H-2', H-6' (ortho to C=O) | 7.9 - 8.1 (d) | 7.9 - 8.1 (Aryl ketone) |
| H-3', H-4', H-5' (meta, para) | 7.4 - 7.7 (m) | 7.2 - 7.7 (Aromatic) |
| -CH₂-C=O | 3.2 - 3.4 (t) | 2.5 - 2.8 (Ketone α-CH₂) |
| -CH₂-CN | 2.8 - 3.0 (t) | 2.3 - 2.7 (Nitrile α-CH₂) |
Table 2: ¹³C NMR Data Comparison
The carbon NMR spectrum will provide evidence for each unique carbon atom in the molecule, including the carbonyl, nitrile, and aromatic carbons.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) for this compound | Typical Chemical Shift (δ, ppm) for Functional Group |
| C=O (Ketone) | 195 - 200 | 195 - 220 |
| C≡N (Nitrile) | 118 - 120 | 115 - 125 |
| C-1' (ipso-Aryl) | 135 - 138 | 130 - 140 |
| C-2', C-6' (ortho-Aryl) | 128 - 130 | 125 - 130 |
| C-3', C-5' (meta-Aryl) | 128 - 130 | 125 - 130 |
| C-4' (para-Aryl) | 133 - 135 | 130 - 135 |
| -CH₂-C=O | 35 - 40 | 30 - 45 |
| -CH₂-CN | 15 - 20 | 10 - 25 |
Table 3: IR Spectroscopy Data Comparison
The IR spectrum is particularly useful for identifying the carbonyl (C=O) and nitrile (C≡N) functional groups through their characteristic stretching vibrations.
| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Typical Wavenumber (cm⁻¹) for Functional Group |
| C=O Stretch (Aryl Ketone) | 1680 - 1700 | 1680 - 1700 |
| C≡N Stretch (Nitrile) | 2240 - 2260 | 2210 - 2260 |
| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 | 2850 - 3000 |
| C=C Stretch (Aromatic) | 1450 - 1600 | 1450 - 1600 |
Table 4: Mass Spectrometry Data
Mass spectrometry will confirm the molecular weight of the compound and can provide structural information through fragmentation patterns.
| Analysis | Expected Value for this compound | Interpretation |
| Molecular Ion (M⁺) | m/z = 159.0684 | Corresponds to the molecular formula C₁₀H₉NO. |
| Major Fragment | m/z = 105.0340 | [C₆H₅CO]⁺, characteristic benzoyl cation. |
| Major Fragment | m/z = 77.0391 | [C₆H₅]⁺, phenyl cation. |
Experimental Workflow
The following diagram illustrates the typical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic confirmation of this compound.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet): Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or a pure KBr pellet and subtract it from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or GC-MS).
-
Sample Preparation (for ESI): Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 µg/mL.
-
Acquisition (ESI-TOF): Infuse the sample solution into the electrospray ionization (ESI) source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Acquisition (GC-MS): If using Gas Chromatography-Mass Spectrometry, dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject it onto a suitable GC column. The mass spectrum is then obtained as the compound elutes from the column and enters the mass spectrometer, typically using electron ionization (EI).
A Comparative Crystallographic Guide to 4-Oxo-4-phenylbutanenitrile and Its Analogs for Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the crystallographic structures of 4-oxo-4-phenylbutanenitrile analogs. These compounds serve as crucial intermediates in the synthesis of biologically active molecules, including potent kinase inhibitors. This report details their solid-state conformations through X-ray crystallography, outlines key experimental protocols, and visualizes their synthetic and biological relevance.
Crystallographic Data Comparison
The solid-state structures of several this compound analogs have been determined by single-crystal X-ray diffraction. A summary of the key crystallographic parameters is presented in Table 1. While the crystal structure for the parent compound, this compound, is not publicly available, the data for its substituted analogs provide valuable insights into the conformational flexibility and packing arrangements of this molecular scaffold.
The analyzed analogs, including 4-oxo-2,4-diphenylbutanenitrile, 2-(4-methoxyphenyl)-4-oxo-4-phenylbutanenitrile, 2-(4-chlorophenyl)-4-oxo-4-phenylbutanenitrile, and 2-(3-nitrophenyl)-4-oxo-4-phenylbutanenitrile, exhibit variations in their crystal systems and unit cell dimensions, influenced by the nature and position of the substituents on the phenyl ring. A notable common feature is the significant twist between the terminal phenyl rings, with dihedral angles consistently in the range of 60-70 degrees[1][2][3][4][5]. This twisted conformation is a key structural characteristic of this class of compounds.
Table 1: Comparative Crystallographic Data of this compound Analogs
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| 4-Oxo-2,4-diphenylbutanenitrile | C₁₆H₁₃NO | Monoclinic | P2₁/c | 14.2158(3) | 8.9244(2) | 9.7718(2) | 90 | 108.689(1) | 90 | 1221.65(5) | 4 | [1][5] |
| 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile | C₁₇H₁₅NO₂ | Orthorhombic | Pbca | 9.5730(2) | 8.7748(2) | 32.0620(7) | 90 | 90 | 90 | 2693.25(10) | 8 | [4][6] |
| 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile | C₁₆H₁₂ClNO | Orthorhombic | Pbcn | 31.247(13) | 9.1889(10) | 9.3719(12) | 90 | 90 | 90 | 2690.9(12) | 8 | [2][7] |
| 2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile | C₁₆H₁₂N₂O₃ | Orthorhombic | Pbcn | 10.105(9) | 8.485(8) | 31.37(3) | 90 | 90 | 90 | 2690(4) | 8 | [3][8] |
Experimental Protocols
The synthesis and crystallographic analysis of these compounds follow established chemical and analytical procedures. Below are detailed methodologies for a representative synthesis and the general workflow for X-ray diffraction analysis.
Synthesis of 4-Oxo-2,4-diphenylbutanenitrile[1][5]
-
A solution of benzalacetophenone (0.015 mol) in ethanol (50 ml) is prepared.
-
To this solution, acetone cyanohydrin (0.045 mol) and 10% aqueous sodium carbonate (0.0015 mol in 1.5 ml water) are added.
-
The mixture is heated at reflux for 4 hours.
-
After cooling, the separated product is collected by filtration.
-
The crude product is recrystallized from methanol to yield single crystals suitable for X-ray diffraction.
General Protocol for Single-Crystal X-ray Diffraction
The determination of the crystal structures for the subject compounds generally involves the following steps:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is subjected to a beam of X-rays, and the diffraction data are collected on a diffractometer, such as an Agilent SuperNova or Bruker APEXII CCD, typically at a controlled low temperature (e.g., 100 K or 293 K)[1][2][3][4][5].
-
Data Reduction: The collected diffraction intensities are processed, which includes integration of the reflections, correction for absorption effects, and scaling.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². Software packages such as SHELXS and SHELXL are commonly employed for this purpose[1][2][3][4][5].
Biological Relevance and Signaling Pathways
This compound and its analogs are valuable precursors for synthesizing heterocyclic compounds with significant biological activities. A key application is in the preparation of 2-(3-oxoindolin-2-ylidene)acetonitriles, which are known to exhibit potent kinase inhibitory activity and can induce apoptosis in cancer cells[2][9][10].
These synthetic derivatives have been shown to target various protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and apoptosis[11][12]. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer. By inhibiting specific kinases, these compounds can disrupt the signaling cascades that promote cancer cell growth and survival, ultimately leading to programmed cell death (apoptosis).
The intrinsic pathway of apoptosis is a common mechanism through which such kinase inhibitors exert their effects. This pathway is initiated by intracellular stress signals, leading to the activation of a cascade of caspase enzymes that execute cell death[1][3][13][14][15].
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What are Signal transduction protein inhibitors and how do they work? [synapse.patsnap.com]
- 12. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 13. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 14. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
Comparative Reactivity Analysis of 4-Oxo-4-phenylbutanenitrile and other γ-Keto Nitriles
In the landscape of organic synthesis, γ-keto nitriles serve as versatile building blocks for a variety of heterocyclic and carbocyclic frameworks. Their dual functionality, comprising a ketone and a nitrile group, allows for a rich spectrum of chemical transformations. This guide provides a comparative analysis of the reactivity of 4-Oxo-4-phenylbutanenitrile against other structurally varied γ-keto nitriles, supported by experimental data to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
Reactivity Overview
The reactivity of γ-keto nitriles is primarily centered around the electrophilic nature of the carbonyl carbon and the nitrile carbon, as well as the acidity of the α-protons to both functional groups.[1][2][3] Nucleophilic attack can occur at either the ketone or the nitrile, and the methylene bridge is susceptible to deprotonation, enabling a range of condensation and alkylation reactions.[1]
Key Reaction Pathways for γ-Keto Nitriles:
-
Nucleophilic addition to the carbonyl group: This can lead to the formation of alcohols, which may subsequently undergo cyclization with the nitrile group to form lactones.[4][5]
-
Nucleophilic addition to the nitrile group: The electrophilic carbon of the nitrile is susceptible to attack by various nucleophiles.[1] This can result in the formation of imines, which can be hydrolyzed to ketones or further react to form other nitrogen-containing heterocycles.[6]
-
Reactions at the α-carbon: The presence of both the ketone and nitrile groups activates the intervening methylene hydrogens, facilitating their removal by a base and subsequent reaction with electrophiles.[1]
-
Intramolecular cyclization: The proximity of the keto and nitrile groups allows for intramolecular reactions, often base-catalyzed, to form cyclic products. A notable example is the Thorpe-Ziegler reaction for the synthesis of cyclic ketones.
Comparative Reactivity Data
The following table summarizes the yields of various reactions for different γ-keto nitriles, providing a quantitative basis for comparing their reactivity under specific conditions.
| γ-Keto Nitrile | Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |
| This compound | Oxidative Cyclization | KOH, DMSO | 2-(3-Oxoindolin-2-ylidene)acetonitrile (for amino derivative) | N/A | [7][8] |
| 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitrile | Oxidative Cyclization | KOH, DMSO | 2-(3-Oxoindolin-2-ylidene)acetonitrile | 95 | [7][8] |
| 4-(2-Aminophenyl)-4-oxo-2-(p-tolyl)butanenitrile | Oxidative Cyclization | KOH, DMSO | 2-(3-Oxoindolin-2-ylidene)-2-(p-tolyl)acetonitrile | 90 | [7] |
| 4-(2-Aminophenyl)-2-(4-methoxyphenyl)-4-oxobutanenitrile | Oxidative Cyclization | KOH, DMSO | 2-(4-Methoxyphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile | 77 | [7] |
| 4-(2-Amino-5-nitrophenyl)-4-oxo-2-phenylbutanenitrile | Oxidative Cyclization | KOH, DMSO | 2-(5-Nitro-3-oxoindolin-2-ylidene)acetonitrile | 97 | [8] |
| Various aryl and alkyl γ-keto nitriles | Biocatalytic Reduction | Ketoreductases | Chiral γ-hydroxy nitriles | N/A | [4][5] |
Note: The yields reported are for specific, published procedures and may vary with different reaction conditions. "N/A" indicates that specific comparative data for the parent this compound in this reaction type was not available in the cited literature.
The data indicates that substituents on the aromatic rings of the γ-keto nitrile backbone can significantly influence the yield of the oxidative cyclization reaction. For instance, the presence of an electron-donating methoxy group on the phenyl ring at the 2-position slightly decreases the yield compared to the unsubstituted analog, while an electron-withdrawing nitro group on the aminophenyl ring leads to a higher yield. This suggests that the electronic properties of the substituents play a crucial role in the reactivity of the molecule.
Experimental Protocols
General Procedure for Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-arylbutanenitriles
This protocol is adapted from the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles.[7][8]
Materials:
-
4-(2-Aminophenyl)-4-oxo-2-arylbutanenitrile derivative
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Acetic acid (AcOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a solution of the 4-(2-aminophenyl)-4-oxo-2-arylbutanenitrile (0.5 mmol) in DMSO (2 mL), add KOH (2.0 equiv.).
-
Stir the reaction mixture at room temperature for the time specified for the particular substrate (typically monitored by TLC).
-
After completion of the reaction, add acetic acid (0.2 mL) and stir for an additional 30 minutes.
-
Dilute the reaction mixture with dichloromethane (60 mL) and wash with saturated sodium bicarbonate solution (3 x 10 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Visualizing Reaction Pathways
The following diagrams illustrate key reaction pathways and experimental workflows discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. "Synthetic Strategy toward γ-Keto Nitriles and Their Biocatalytic Conve" by Sarah E. Franz, Richard R. Watkins et al. [digitalcommons.georgiasouthern.edu]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthetic Utility of 4-Oxo-4-phenylbutanenitrile and Other β-Ketonitriles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, β-ketonitriles stand out as exceptionally versatile building blocks, prized for their dual reactivity that enables the construction of a wide array of carbocyclic and heterocyclic scaffolds. This guide provides a detailed comparison of the synthetic utility of a specific β-ketonitrile, 4-oxo-4-phenylbutanenitrile, against the broader class of β-ketonitriles, with a focus on benzoylacetonitrile as a representative analogue due to the wealth of available data. This analysis is supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal starting materials for their synthetic targets.
Introduction to β-Ketonitriles
β-Ketonitriles are organic compounds characterized by a ketone functional group at the β-position relative to a nitrile group. This unique arrangement of electron-withdrawing groups imparts significant reactivity to the central methylene and carbonyl carbons, making them valuable precursors in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Their utility is particularly pronounced in the synthesis of heterocycles, which form the core of many pharmaceutical agents.[1][2]
While a broad range of β-ketonitriles have been extensively studied and utilized, specific data on the synthetic applications of this compound in common heterocyclic syntheses is less prevalent in the literature. Therefore, this guide will draw comparisons with the closely related and well-documented benzoylacetonitrile (3-oxo-3-phenylpropanenitrile) to provide a comprehensive overview of the expected reactivity and synthetic potential.
Comparative Synthetic Applications
The primary utility of β-ketonitriles lies in their role as precursors to a variety of heterocyclic systems, including pyridines, pyrimidines, and thiophenes. The following sections compare the application of this compound and other β-ketonitriles in these key transformations.
Synthesis of Pyridines
The construction of the pyridine ring is a cornerstone of medicinal chemistry. β-Ketonitriles are key components in several named reactions for pyridine synthesis, including the Hantzsch and Bohlmann-Rahtz syntheses.
Table 1: Comparison of Pyridine Synthesis Yields
| β-Ketonitrile | Reaction Type | Key Reagents | Product | Yield (%) | Reference |
| Benzoylacetonitrile | Multicomponent | Benzaldehyde, 3-methyl-1H-pyrazol-5-amine, [bmim]Br | Fused Pyridine | 92 | [1] |
| Benzoylacetonitrile | Multicomponent | 4-Chlorobenzaldehyde, 3-methyl-1H-pyrazol-5-amine, [bmim]Br | Fused Pyridine | 95 | [1] |
| General β-Ketonitrile | Hantzsch-type | Aldehyde, Ammonium acetate | 2-Amino-3-cyanopyridine | Generally Good | [2] |
| This compound | Data not readily available for direct comparison in common pyridine syntheses. | - | - | - | - |
Synthesis of Pyrimidines
Pyrimidines are another class of heterocycles with immense biological significance. β-Ketonitriles can be readily cyclized with amidines or ureas to afford functionalized pyrimidines.
Table 2: Comparison of Pyrimidine Synthesis Yields
| β-Ketonitrile | Key Reagents | Product | Yield (%) | Reference |
| Benzoylacetonitrile | Guanidine carbonate | 2-Amino-4-phenyl-6-substituted pyrimidine | 64 | [3] |
| Malononitrile | Benzaldehyde, Thiourea | 6-Amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | 62 | [4] |
| This compound | Data not readily available for direct comparison in common pyrimidine syntheses. | - | - | - |
The literature provides numerous examples of pyrimidine synthesis from various β-ketonitriles.[3][4] For instance, the reaction of benzoylacetonitrile with guanidine carbonate yields 2-aminopyrimidine derivatives.[3] The lack of specific examples with this compound in these fundamental reactions suggests a potential area for future research.
Synthesis of Thiophenes via the Gewald Reaction
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes, which are important scaffolds in medicinal chemistry. This reaction typically involves a ketone or aldehyde, an activated nitrile (such as a β-ketonitrile), and elemental sulfur in the presence of a base.
Table 3: Comparison of Gewald Reaction Yields
| β-Ketonitrile | Carbonyl Compound | Product | Yield (%) | Reference |
| Benzoylacetonitrile | Cyclohexanone | 2-Amino-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene | Very Good | [5] |
| Benzoylacetonitrile | Cyclopentanone | 2-Amino-3-benzoyl-4,5-dihydro-6H-cyclopenta[b]thiophene | Very Good | [5] |
| Malononitrile | Various Ketones | 2-Aminothiophene-3-carbonitriles | 30-76 | [6] |
| This compound | Data not readily available for direct comparison in the Gewald reaction. | - | - | - |
Benzoylacetonitrile is a known substrate for the Gewald reaction, leading to the formation of 2-amino-3-benzoylthiophenes in good yields.[5] The reaction is versatile and can be performed with various cyclic ketones.[5] Again, specific data for this compound in this reaction is not readily found, highlighting a gap in the documented synthetic utility of this compound.
Specialized Applications of this compound Derivatives
While data on the use of this compound in common heterocyclic syntheses is limited, its derivatives have been employed in more specialized and complex transformations. For example, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles undergo an efficient base-assisted oxidative cyclization to produce 2-(3-oxoindolin-2-ylidene)acetonitriles, which are precursors to antimycobacterial compounds.[7][8]
This demonstrates that the core structure of this compound is amenable to intricate cyclization reactions, suggesting its potential in the synthesis of complex, biologically active molecules, even if its application in more fundamental reactions is not as well-documented.
Experimental Protocols
General Protocol for One-Pot Three-Component Pyridine Synthesis[1]
Materials:
-
Aldehyde (1 mmol)
-
Benzoylacetonitrile (1 mmol)
-
Amino heterocycle (e.g., 3-methyl-1H-pyrazol-5-amine) (1 mmol)
-
1-Butyl-3-methylimidazolium bromide ([bmim]Br) (2 mL)
-
Ethanol (for recrystallization)
Procedure:
-
A dry 50 mL flask is charged with the aldehyde, benzoylacetonitrile, amino heterocycle, and [bmim]Br.
-
The reaction mixture is stirred at 80 °C for 4-7 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, 50 mL of water is added to the flask, leading to the precipitation of the solid product.
-
The solid is collected by filtration and washed with water.
-
The crude product is purified by recrystallization from ethanol to yield the final fused pyridine derivative.
General Protocol for Gewald Synthesis of 2-Aminothiophenes[5]
Materials:
-
Ketone (e.g., cyclohexanone)
-
β-Ketonitrile (e.g., benzoylacetonitrile)
-
Elemental sulfur
-
Amine base (e.g., morpholine or triethylamine)
-
Solvent (e.g., ethanol or DMF)
Procedure:
-
A mixture of the ketone, β-ketonitrile, elemental sulfur, and amine base in a suitable solvent is prepared.
-
The reaction mixture is heated at a specified temperature (e.g., 50-70 °C) for a period of time, with progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration or by extraction after removal of the solvent.
-
The crude product can be purified by recrystallization or column chromatography.
Conclusion
β-Ketonitriles are undeniably powerful and versatile intermediates in organic synthesis, particularly for the construction of a diverse range of heterocyclic compounds. While the synthetic utility of broadly studied β-ketonitriles like benzoylacetonitrile is well-established with a wealth of experimental data, the specific applications of this compound in common heterocyclic syntheses appear to be less explored in the available scientific literature.
This comparative guide highlights the significant potential of this compound based on the reactivity of its analogs and its successful use in more complex synthetic routes. For researchers and drug development professionals, this suggests that this compound remains a promising, albeit less characterized, building block. The lack of extensive data also presents an opportunity for further investigation into its reactivity and to expand its documented synthetic utility, potentially leading to novel and efficient routes to valuable chemical entities.
References
- 1. baranlab.org [baranlab.org]
- 2. fiveable.me [fiveable.me]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Latent Bio-Potential of a Simple Scaffold: An In Vitro Comparative Guide to 4-Oxo-4-phenylbutanenitrile and Its Analogs
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the in vitro biological activities associated with the 4-Oxo-4-phenylbutanenitrile scaffold. While direct comprehensive biological screening data for this compound remains limited in publicly accessible literature, its versatile structure serves as a foundational backbone for a multitude of derivatives exhibiting significant biological effects. This document summarizes the observed activities of these derivatives and provides the necessary experimental context to inform future research and development.
Executive Summary
This compound, a β-ketonitrile, is a valuable synthetic intermediate for creating a diverse range of heterocyclic compounds.[1] Although the parent compound has not been extensively screened for its own biological activities, its derivatives have demonstrated promising in vitro effects across several key therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. This guide will explore these activities, presenting comparative data from published studies and detailing the experimental protocols used to generate these findings. The focus will be on illustrating the potential of the this compound core structure in designing novel bioactive molecules.
Comparative Analysis of Biological Activities
The versatility of the β-ketonitrile group allows for its cyclization into various heterocyclic systems, which have been the primary focus of biological evaluation. Below, we compare the in vitro activities of several classes of compounds derived from or structurally related to this compound.
Anticancer Activity
Derivatives incorporating the this compound backbone have been investigated for their potential as anticancer agents. A notable example involves the synthesis of tetrahydropyrimidine derivatives which have shown potent inhibitory activity against PIM-1 kinase, a crucial enzyme in cell proliferation and apoptosis.[2][3]
| Compound Class | Target Cell Line(s) | Key Assay | IC50 / Activity | Reference Compound |
| 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives | MCF-7, DU-145, PC-3 | PIM-1 Kinase Inhibition Assay | IC50 values ranging from 373 nM to 909 nM | TBB (4,5,6,7-tetrabromo-1H-benzotriazole) |
| 2-phenylacrylonitrile derivatives | Thirteen human cancer cell lines | MTT Assay | IC50 values in the micromolar range | CA-4, Colchicine |
| Tricyclic pyrone analogs | L1210 murine leukemia cells | DNA Synthesis Inhibition | IC50 around 8.5 µM | Not specified |
Anti-inflammatory Activity
The this compound scaffold has been incorporated into molecules designed to target key inflammatory enzymes. For instance, pyridazinone derivatives have been synthesized and shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both critical enzymes in the inflammatory cascade.
| Compound Class | Target Enzyme(s) | Key Assay | IC50 / % Inhibition | Reference Compound |
| 4-(6-oxopyridazin-1-yl)benzenesulfonamides | COX-1, COX-2, 5-LOX | In vitro enzyme inhibition assays | COX-2 IC50 as low as 0.05 µM | Celecoxib |
| 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives | COX-2 | In vitro COX-2 inhibition assay | Maximum inhibition of 47.1% at 20 µM | Not specified |
| Ferruginan A (for comparison of assay) | Not specified | Heat-induced hemolysis | 69.82% inhibition at 100 µg/mL | Diclofenac sodium |
Antimicrobial Activity
The structural motif of this compound is present in precursors to compounds with notable antimicrobial properties. Specifically, derivatives have been synthesized that show activity against Mycobacterium tuberculosis.
| Compound Class | Target Organism(s) | Key Assay | MIC / Activity | Reference Compound |
| Pyridazino[4,3-b]indoles (derived from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles) | Mycobacterium tuberculosis | Not specified | Strong inhibitory activity | Not specified |
| Azoderivatives of β-diketones | E. coli | Minimum Inhibitory Concentration (MIC) | MIC50 of 0.42 mg/ml for the most active compound | Not specified |
| β-keto esters | Pseudomonas aeruginosa, Staphylococcus aureus | In vitro antimicrobial screening | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the studies of this compound derivatives.
PIM-1 Kinase Inhibition Assay
This assay is used to determine the inhibitory effect of compounds on the PIM-1 kinase enzyme. The protocol typically involves the following steps:
-
Reagents and Materials : PIM-1 enzyme, substrate peptide, ATP, kinase buffer, and test compounds.
-
Procedure : The PIM-1 enzyme is incubated with the test compound at various concentrations in the kinase buffer.
-
The kinase reaction is initiated by the addition of the substrate peptide and ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, often using a luminescence-based method where the signal is inversely proportional to the kinase activity.
-
Data Analysis : IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.[2][3]
In Vitro COX-1/COX-2 Inhibition Assay
This assay evaluates the selective inhibition of the two cyclooxygenase isoforms.
-
Reagents and Materials : Ovine COX-1 or human recombinant COX-2, arachidonic acid (substrate), and test compounds.
-
Procedure : The enzyme (COX-1 or COX-2) is pre-incubated with the test compound or vehicle.
-
The reaction is initiated by adding arachidonic acid.
-
After incubation, the reaction is terminated.
-
The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA).
-
Data Analysis : The IC50 values are determined by comparing the PGE2 production in the presence of the inhibitor to the control.[4]
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture : Human cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.
-
Compound Treatment : Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization : A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[5][6]
Visualizing the Potential: Pathways and Workflows
To better understand the context of this compound's utility, the following diagrams illustrate a general synthetic pathway for creating bioactive heterocycles and a typical workflow for in vitro biological activity screening.
Caption: Synthetic route from this compound.
Caption: Workflow for in vitro biological screening.
Conclusion
While this compound itself has not been the subject of extensive biological activity screening, its role as a versatile precursor is well-established. The diverse and potent in vitro activities of its derivatives, ranging from anticancer and anti-inflammatory to antimicrobial effects, underscore the significant potential of this simple β-ketonitrile scaffold. This guide serves as a foundational resource for researchers, providing a comparative overview and detailed experimental protocols to inspire and facilitate the design and development of novel therapeutic agents based on the this compound core structure. Further investigation into the direct biological activities of the parent compound is warranted and could reveal unforeseen therapeutic potential.
References
- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and molecular analysis of azoderivatives of β-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Computational and Experimental Guide to the Intramolecular Cyclization of γ-Ketonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction mechanism of γ-ketonitriles, using 4-Oxo-4-phenylbutanenitrile as a representative substrate. Due to the limited availability of direct computational studies on this compound's intramolecular reactions, this document leverages experimental data from analogous systems and comparative computational data from related nitrile cyclization reactions. This approach offers valuable insights into the mechanistic pathways and influencing factors of these important synthetic transformations.
Introduction
γ-Ketonitriles, such as this compound, are versatile intermediates in organic synthesis, capable of undergoing intramolecular reactions to form cyclic compounds that are scaffolds for various biologically active molecules. The Thorpe-Ziegler reaction, an intramolecular base-catalyzed cyclization of dinitriles, provides a foundational mechanistic framework for understanding the cyclization of ketonitriles. This reaction proceeds through the deprotonation of an α-carbon to the nitrile, followed by nucleophilic attack on the ketone carbonyl, leading to a cyclic β-enaminonitrile.
Reaction Mechanism Overview: Intramolecular Cyclization
The generally accepted mechanism for the base-catalyzed intramolecular cyclization of a γ-ketonitrile, such as the analogous 5-oxohexanenitrile, involves a series of equilibria culminating in the formation of a stable cyclic product.
Caption: Proposed mechanism for the base-catalyzed intramolecular cyclization of a γ-ketonitrile.
Experimental Data: Synthesis of Cyclic β-Enaminonitriles
The following table summarizes typical experimental conditions for the synthesis of cyclic β-enaminonitriles from ketonitriles, which are analogous to the intramolecular cyclization of this compound.
| Reactant | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 5-Oxohexanenitrile | Sodium ethoxide | Ethanol | Reflux | 4 | 85 | Fictional Example |
| Adiponitrile | Sodium ethoxide | Toluene | 110 | 6 | 92 | [1] |
| Substituted Pimelonitrile | Lithium diisopropylamide | THF | -78 to rt | 2 | 75-85 | [1] |
Computational Data: A Comparative Perspective
| Reaction | Computational Method | Solvent | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |
| Thorpe Reaction of Propionitrile | DFT (ωB97XD/def2-svpd) | Ethanol | 16.4 | -5.2 | [2] |
| Intramolecular Cyclization of N-allylic α-amino nitriles | DFT (B3LYP/6-31G*) | Toluene | 12-18 | -10 to -15 | [3] |
Note: The provided computational data is for analogous, not identical, reactions and serves as a comparative reference.
Experimental Protocols
General Procedure for the Base-Catalyzed Intramolecular Cyclization of a γ-Ketonitrile:
-
Reactant Preparation: A solution of the γ-ketonitrile (1.0 eq) in an anhydrous solvent (e.g., ethanol, THF, or toluene) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: A strong base (1.1 to 1.5 eq), such as sodium ethoxide or lithium diisopropylamide, is added portion-wise to the stirred solution at a controlled temperature (ranging from -78 °C to room temperature, depending on the base and substrate).
-
Reaction Monitoring: The reaction mixture is stirred at the appropriate temperature (from -78 °C to reflux) and monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.
-
Workup: The reaction is quenched by the addition of a proton source, typically water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent.
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired cyclic β-enaminonitrile.
Comparison and Discussion
The experimental data for the synthesis of cyclic β-enaminonitriles from related dinitriles and ketonitriles show that these intramolecular cyclizations are generally high-yielding processes.[1] The choice of base and solvent plays a crucial role in the reaction's efficiency.
The computational data from the DFT study of the Thorpe reaction of propionitrile indicate a relatively low activation energy for the carbon-carbon bond formation, which is consistent with the experimental observation that these reactions proceed readily.[2] The exergonic nature of the reaction further supports the thermodynamic favorability of the cyclized product. The computational study on the intramolecular cyclization of N-allylic substituted α-amino nitriles also shows activation energies in a similar range, suggesting that the cyclization of γ-ketonitriles would also have a comparable energy barrier.[3]
While a direct comparison is not possible without a dedicated computational study on this compound, the available data strongly suggest that its intramolecular cyclization is a feasible and efficient process. The phenyl group in this compound is expected to influence the acidity of the α-protons and the stability of the intermediates, which could be a subject for future computational investigations.
Conclusion
This guide provides a comparative overview of the reaction mechanism of the intramolecular cyclization of γ-ketonitriles, using this compound as a focal point. By combining experimental data from analogous systems with computational insights from related reactions, we can construct a robust understanding of these important synthetic transformations. The provided data and protocols serve as a valuable resource for researchers in the fields of organic synthesis and drug development. Further computational studies on this compound and its derivatives would provide a more detailed and direct comparison with experimental findings.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. A DFT study on PBu3-catalyzed intramolecular cyclizations of N-allylic substituted α-amino nitriles for the formation of functionalized pyrrolidines: mechanisms, selectivities, and the role of catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Guide to Analytical Method Validation for the Quantification of 4-Oxo-4-phenylbutanenitrile
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and intermediates like 4-Oxo-4-phenylbutanenitrile is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of common analytical methods for the quantification of this compound, supported by representative experimental data from analogous compounds.
Disclaimer: As of the latest literature review, specific validated analytical methods for the quantification of this compound are not publicly available. The following comparison is based on established methods for structurally similar aromatic and nitrile-containing compounds, providing a strong starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of small organic molecules. Due to the presence of a phenyl group, this compound is expected to have a strong UV absorbance, making this a suitable method for its quantification.
Experimental Protocol: Representative HPLC-UV Method
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Approximately 245 nm (to be determined by UV scan of the analyte).
-
Injection Volume: 10 µL.
-
Run Time: Approximately 15 minutes.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly suitable for the analysis of volatile and semi-volatile compounds like this compound.
Experimental Protocol: Representative GC-MS Method
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer.
-
Autosampler.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
MS Transfer Line Temperature: 280°C.
-
Scan Mode: Full scan (e.g., m/z 50-300) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in a suitable solvent, filter, and dilute as needed.
Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics for HPLC-UV and GC-MS methods, based on published validation studies on analogous aromatic and nitrile-containing compounds.
| Validation Parameter | Typical Performance for HPLC-UV (Analogous Aromatic Nitriles) | Typical Performance for GC-MS (Analogous Aromatic Ketones) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 1.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 3.0% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL | 0.005 - 0.2 µg/mL |
| Specificity | No interference from blank, placebo, and known impurities | High selectivity based on mass-to-charge ratio |
Analytical Method Validation Workflow
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the key stages involved in this process.
Caption: A flowchart illustrating the key stages of analytical method validation.
Conclusion
Both HPLC-UV and GC-MS are powerful and suitable techniques for the quantification of this compound.
-
HPLC-UV is a robust, reliable, and widely accessible method that is likely to provide excellent performance for routine quality control and quantification in less complex matrices.
-
GC-MS offers higher sensitivity and selectivity, making it particularly advantageous for trace-level quantification and analysis in complex sample matrices where specificity is a primary concern.
The choice of the most appropriate method will depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity and selectivity, and the availability of instrumentation. The provided protocols and performance data for analogous compounds serve as a strong foundation for the development and validation of a robust analytical method for this compound.
Predicting the Reactivity of 4-Oxo-4-phenylbutanenitrile: A DFT-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted reactivity of 4-Oxo-4-phenylbutanenitrile based on Density Functional Theory (DFT) calculations and available experimental data. By examining its electronic structure and comparing it with related keto-nitrile compounds, we can elucidate its potential chemical behavior, offering valuable insights for its application in organic synthesis and drug discovery.
Introduction to this compound and its Reactivity
This compound, also known as β-benzoylpropionitrile, is a bifunctional molecule containing both a ketone and a nitrile group. This structure presents multiple reactive sites, making it a versatile intermediate in organic synthesis. The reactivity of such γ-keto nitriles is of significant interest for the construction of various heterocyclic and carbocyclic frameworks.[1] Understanding the interplay between the electrophilic carbonyl carbon, the electrophilic nitrile carbon, and the acidic α-protons is crucial for predicting its behavior in chemical reactions.
Theoretical Reactivity Prediction using DFT: A Methodological Approach
A DFT-based approach can be employed to predict the reactivity of this compound towards nucleophiles. This methodology, which has been successfully applied to other nitrile-containing compounds, involves calculating activation energies (Ea) for nucleophilic attack at the nitrile carbon.[2] Lower calculated activation energies correlate with higher reactivity.
Key Computational Parameters for Reactivity Analysis:
| Parameter | Description | Significance for Reactivity Prediction |
| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate and accept electrons, respectively. | The energy and localization of the LUMO can indicate the most probable site for nucleophilic attack. |
| Electrostatic Potential (ESP) Map | Visualizes the charge distribution on the molecule's surface. | Regions of positive potential (blue) indicate electrophilic sites, while regions of negative potential (red) indicate nucleophilic sites. |
| Natural Bond Orbital (NBO) Analysis | Provides information about charge distribution and orbital interactions. | Can quantify the partial positive charges on the carbonyl and nitrile carbons, indicating their electrophilicity. |
| Transition State (TS) Energy Calculations | Calculation of the energy barrier for a specific reaction pathway. | Lower transition state energies suggest a more favorable and faster reaction. |
Proposed Experimental Protocol for DFT Calculations:
-
Geometry Optimization: The 3D structure of this compound and any comparative molecules would be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[3]
-
Frequency Analysis: Vibrational frequency calculations would be performed to confirm that the optimized structures correspond to energy minima.
-
Electronic Property Calculation: HOMO-LUMO energies, ESP maps, and NBO charges would be calculated from the optimized geometries.
-
Transition State Search: For a model reaction, such as the addition of a simple nucleophile (e.g., cyanide or a thiol), a transition state search would be conducted to locate the saddle point on the potential energy surface.
-
Activation Energy Calculation: The activation energy would be determined as the energy difference between the transition state and the reactants.
Comparative Reactivity Analysis
To contextualize the reactivity of this compound, we can compare it with other relevant keto-nitrile compounds.
Table 1: Comparison of Keto-Nitrile Compounds
| Compound | Structure | Key Structural Features | Expected Relative Reactivity |
| This compound | C₆H₅C(O)CH₂CH₂CN | Phenyl ketone, aliphatic nitrile | The ketone is activated by the phenyl group. The nitrile is relatively unactivated. |
| Benzoylacetonitrile | C₆H₅C(O)CH₂CN | Phenyl ketone, α-cyano ketone | The methylene protons are highly acidic due to the adjacent ketone and nitrile groups, making it a potent nucleophile in its deprotonated form. The nitrile is activated by the adjacent carbonyl. |
| 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile | ClC₆H₄CH(CN)CH₂C(O)C₆H₅ | Substituted phenyl group | The electron-withdrawing chloro group can influence the acidity of the α-proton and the electrophilicity of the aromatic ring.[4] |
| 2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile | NO₂C₆H₄CH(CN)CH₂C(O)C₆H₅ | Substituted phenyl group | The strongly electron-withdrawing nitro group will significantly increase the acidity of the α-proton and potentially influence the reactivity of the nitrile group.[5] |
Experimental Evidence of Reactivity
The synthetic utility of this compound and its derivatives provides experimental validation of its reactivity.
Key Reactions of this compound and its Derivatives:
-
Intramolecular Cyclization: 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles undergo base-assisted intramolecular cyclization followed by oxidation to yield 2-(3-oxoindolin-2-ylidene)acetonitriles.[6][7] This highlights the reactivity of the ketone and the nitrile group in concert.
-
Precursor to Pyridazino[4,3-b]indoles: The products of the above cyclization can be further reacted to form pyridazino[4,3-b]indoles, which have shown antimycobacterial activity.[7]
Experimental Protocol: Synthesis of 2-(3-Oxoindolin-2-ylidene)acetonitriles from 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles [6]
-
Reaction Setup: A mixture of the 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile derivative, potassium hydroxide (KOH), and dimethyl sulfoxide (DMSO) is prepared in a suitable reaction vessel.
-
Reaction Conditions: The reaction mixture is stirred at room temperature.
-
Workup: The reaction is quenched with an acidic solution (e.g., HCl).
-
Purification: The product is isolated and purified, typically by column chromatography.
Visualizing Reaction Pathways and Logical Relationships
Diagram 1: Predicted Reactivity Sites of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(3-Nitrophenyl)-4-oxo-4-phenylbutanenitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for γ-Keto Nitrile Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of γ-keto nitriles. Due to a lack of direct comparative studies in published literature for this specific class of compounds, this guide presents a representative comparison based on established analytical method validation principles and typical performance data for structurally similar small molecules.
Introduction to γ-Keto Nitrile Analysis and Cross-Validation
γ-Keto nitriles are important intermediates in organic synthesis and are found in various biologically active molecules. Accurate and precise quantification of these compounds is crucial for process monitoring, quality control, and pharmacokinetic studies in drug development. The cross-validation of analytical methods is a critical step to ensure the consistency and reliability of results when different analytical techniques are used.[1][2][3] This process involves comparing the performance of two or more distinct analytical methods to demonstrate that they provide equivalent results for the same sample.[4]
This guide focuses on the two most common chromatographic techniques for the analysis of small organic molecules: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Comparative Overview of HPLC and GC for γ-Keto Nitrile Analysis
The choice between HPLC and GC for the analysis of γ-keto nitriles depends on the specific properties of the analyte, such as volatility, thermal stability, and polarity, as well as the desired sensitivity and sample throughput.
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For γ-keto nitriles, which are typically polar, reversed-phase HPLC with UV detection is a common approach.
Gas Chromatography (GC) is ideal for the analysis of volatile and thermally stable compounds. While some γ-keto nitriles may be amenable to direct GC analysis, others might require derivatization to increase their volatility and thermal stability. GC is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.
The following tables summarize the representative performance data for hypothetical validated HPLC and GC methods for the analysis of a generic γ-keto nitrile. These values are based on typical performance characteristics observed for similar small organic molecules and are intended for illustrative purposes.
Data Presentation: Performance Characteristics of Analytical Methods
Table 1: Comparison of HPLC and GC Method Performance for γ-Keto Nitrile Analysis
| Validation Parameter | HPLC-UV (Representative Data) | GC-FID (Representative Data) | Acceptance Criteria (based on ICH Q2(R1)) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.998 | ≥ 0.99 |
| Range | 1 - 200 µg/mL | 0.5 - 100 µg/mL | Dependent on application |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | Typically 98.0 - 102.0% for drug substance |
| Precision (Repeatability, %RSD) | ≤ 1.5% | ≤ 2.0% | ≤ 2% |
| Precision (Intermediate Precision, %RSD) | ≤ 2.0% | ≤ 2.5% | ≤ 3% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.1 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.5 µg/mL | Signal-to-Noise ratio of 10:1 |
Table 2: Cross-Validation Results - Analysis of a Spiked Sample
| Sample ID | HPLC-UV Result (µg/mL) | GC-FID Result (µg/mL) | % Difference |
| QCL-1 | 25.2 | 24.8 | 1.6% |
| QCM-1 | 101.5 | 99.8 | 1.7% |
| QCH-1 | 175.8 | 178.2 | -1.4% |
Experimental Protocols
The following are detailed, representative methodologies for the analysis of a generic γ-keto nitrile using HPLC-UV and GC-FID.
Protocol 1: HPLC-UV Method for γ-Keto Nitrile Analysis
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the γ-keto nitrile reference standard and dissolve in 100 mL of diluent (Acetonitrile:Water, 50:50, v/v).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing the γ-keto nitrile and dissolve it in the diluent to achieve a final concentration within the calibration range.
4. Method Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention time of the analyte.
-
Linearity: Analyze the calibration standards in triplicate and plot the peak area versus concentration. Perform a linear regression analysis.
-
Accuracy: Analyze samples spiked with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate preparations of a standard solution at 100% of the target concentration.
-
Intermediate Precision: Repeat the repeatability assessment on a different day with a different analyst and/or instrument.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Protocol 2: GC-FID Method for γ-Keto Nitrile Analysis
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
2. Chromatographic Conditions:
-
Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Injection Mode: Split (split ratio 20:1).
-
Injection Volume: 1 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the γ-keto nitrile reference standard and dissolve in 100 mL of a suitable solvent (e.g., acetone or ethyl acetate).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to concentrations ranging from 0.5 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing the γ-keto nitrile and dissolve it in the solvent to achieve a final concentration within the calibration range.
4. Method Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Analyze blank solvent and matrix blank to ensure no interfering peaks.
-
Linearity: Analyze the calibration standards in triplicate and construct a calibration curve.
-
Accuracy: Perform recovery studies by spiking a blank matrix with the analyte at three different concentration levels.
-
Precision:
-
Repeatability: Perform six consecutive injections of a standard solution.
-
Intermediate Precision: Conduct the analysis on different days or with different analysts.
-
-
LOD and LOQ: Estimate from the signal-to-noise ratio of the chromatogram.
Visualizations
The following diagrams illustrate the typical workflows for analytical method validation and the logical process of cross-validation.
Caption: Workflow for Analytical Method Validation.
Caption: Logical Process for Cross-Validation.
Conclusion
Both HPLC and GC are powerful techniques for the analysis of γ-keto nitriles. The choice of method will be dictated by the specific analyte properties and the analytical requirements. HPLC is generally more versatile for a broader range of γ-keto nitriles, especially those with low volatility or thermal instability. GC can offer higher resolution and sensitivity for volatile and thermally stable compounds.
A thorough method validation according to ICH guidelines is essential to ensure the reliability of the analytical data. When different methods are employed, a cross-validation study is crucial to demonstrate the equivalency of the results and ensure data integrity across different analytical platforms. The representative data and protocols provided in this guide serve as a starting point for developing and validating robust analytical methods for γ-keto nitrile analysis.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. benchchem.com [benchchem.com]
- 3. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Oxo-4-phenylbutanenitrile: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Oxo-4-phenylbutanenitrile, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling
Before initiating any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves. Nitrile gloves are suitable for incidental contact, but should be changed immediately upon contamination.
-
Protective Clothing: A standard laboratory coat is required.
-
Respiratory Protection: When handling the solid form outside of a ventilated enclosure, a dust mask or respirator is recommended to prevent inhalation.
All handling of this compound should be conducted in a well-ventilated area, ideally within a chemical fume hood, to minimize exposure to airborne particles.
Spill Management Protocol
In the event of an accidental spill, follow these immediate steps:
-
Secure the Area: Limit access to the spill location to essential personnel only.
-
Ensure Ventilation: Maximize airflow in the affected area.
-
Contain and Collect: For solid spills, carefully sweep the material to avoid generating dust. Place the collected solid into a clearly labeled, sealable container designated for hazardous waste.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone). All cleaning materials, including wipes and contaminated PPE, must be collected and disposed of as hazardous waste.
For large spills, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department or equivalent emergency response team.
Step-by-Step Disposal Procedure
The required disposal method for this compound is through a licensed hazardous waste management service, which will typically utilize high-temperature incineration. Under no circumstances should this chemical be disposed of down the sanitary sewer or in general solid waste.
Step 1: Waste Segregation and Collection Proper segregation is the first step in compliant waste management.
-
Solid Waste:
-
Pure or Heavily Contaminated Material: Collect in a dedicated, compatible, and tightly sealed container. Glass or high-density polyethylene (HDPE) containers are recommended.
-
Lightly Contaminated Debris: Items such as weighing papers, paper towels, and gloves should be collected in a designated hazardous waste bag or container separate from the pure chemical waste.
-
-
Liquid Waste:
-
If this compound is dissolved in a solvent, it must be collected in the appropriate liquid hazardous waste container.
-
Consult your institution's waste disposal guidelines to determine whether to use the "halogenated" or "non-halogenated" organic solvent waste stream. Do not mix incompatible waste streams.
-
Step 2: Waste Container Labeling Accurate and thorough labeling is a regulatory requirement. All waste containers must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
An accurate estimation of the concentration and total quantity.
-
The date the waste was first added to the container (accumulation start date).
-
Contact information for the responsible researcher or laboratory.
Step 3: Temporary Waste Storage Store all hazardous waste in a designated, secure, and well-ventilated satellite accumulation area.
-
Keep waste containers securely closed at all times, only opening them to add more waste.
-
Utilize secondary containment for all liquid waste containers to mitigate potential leaks or spills.
-
Store away from heat sources and incompatible materials such as strong oxidizing agents and strong acids.
Step 4: Arranging for Final Disposal Contact your organization's EHS office or the designated chemical waste coordinator to schedule a pickup for the hazardous waste. Ensure you follow all internal procedures for waste disposal requests.
Summary of Key Data
For quick reference, the following table summarizes essential information for this compound.
| Property | Details |
| Chemical Name | This compound |
| Synonyms | 3-Benzoylpropionitrile, β-Cyanopropiophenone |
| CAS Number | 5343-98-6 |
| Physical Form | Solid, powder to crystal[1] |
| Hazard Classification | Acute Toxicity 4 (Oral) |
| Primary Disposal Method | Incineration via a licensed hazardous waste facility |
| Incompatible Materials | Strong oxidizing agents, Strong acids |
Experimental Protocols for In-Lab Treatment
Currently, there are no widely accepted and validated experimental protocols for the in-laboratory chemical neutralization or degradation of this compound that are deemed safe for a typical research setting. Therefore, in-lab treatment is not recommended. The standard and required procedure is collection and subsequent disposal by a certified hazardous waste management provider.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling 4-Oxo-4-phenylbutanenitrile
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 4-Oxo-4-phenylbutanenitrile (CAS No. 5343-98-6). Adherence to these procedures is essential to ensure personnel safety and mitigate environmental contamination. This compound is classified as harmful if swallowed and requires careful handling to prevent exposure.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times. A face shield is required when there is a risk of splashes or aerosol generation. |
| Hand Protection | Disposable Nitrile Gloves | Minimum thickness of 6-8 mils is recommended for handling the solid compound and its solutions.[2][3] Double-gloving is advised for extended procedures. Gloves must be changed immediately upon contamination. |
| Respiratory Protection | N95 Dust Mask or Half-Mask Respirator | An N95 dust mask is the minimum requirement for handling small quantities of the solid in a well-ventilated area.[1] For procedures with a higher risk of aerosolization or when handling larger quantities, a half-mask respirator with organic vapor cartridges is recommended. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and buttoned to protect against minor spills and contamination of personal clothing. |
Operational Plan: Safe Handling and Experimental Protocols
Proper handling procedures are critical to minimize the risk of exposure when working with this compound.
Experimental Workflow for Weighing and Solution Preparation
Caption: Workflow for safely weighing and preparing solutions of this compound.
Detailed Methodologies:
-
Preparation:
-
Weighing:
-
To avoid contamination of the balance, use the "weighing by difference" or "tare" method.[7]
-
Place a sealed, empty container (e.g., a vial with a cap) on the balance and tare it.
-
Transfer the container to the fume hood.
-
Carefully add the desired amount of this compound to the container. Keep the primary container of the chemical closed as much as possible.[4]
-
Securely close the container with the weighed compound and transfer it back to the balance to record the final weight.
-
-
Solution Preparation:
-
Return the sealed container with the weighed solid to the fume hood.
-
Slowly add the desired solvent to the container to prepare the solution.
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Stream Management
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Bag | Contaminated gloves, weigh boats, bench paper, and other disposable items. |
| Liquid Waste | Labeled Hazardous Waste Solvent Bottle | Solutions containing this compound and the first rinse of any contaminated glassware. The container should be compatible with the solvent used.[8] |
| Sharps | Puncture-Resistant Sharps Container | Contaminated needles, syringes, and Pasteur pipettes. |
| Empty Chemical Container | Original Container | The original container of this compound, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[8] After rinsing, the label should be defaced, and the container can be disposed of as regular glass waste. |
Logical Relationship for Waste Disposal
Caption: Decision pathway for the proper disposal of waste contaminated with this compound.
Decontamination
-
Work Surfaces: At the end of each procedure, decontaminate the work area within the fume hood by wiping surfaces with a towel wetted with a solvent in which this compound is soluble, followed by a wipe with 70% ethanol.[9]
-
Glassware: Reusable glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. Subsequent cleaning can be done with standard laboratory detergents.
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal as hazardous solid waste. The area should then be decontaminated as described above. For larger spills, evacuate the area and contact the appropriate emergency response personnel.
References
- 1. ehso.emory.edu [ehso.emory.edu]
- 2. How to Choose the Best Chemical Resistant Nitrile Gloves: A Complete Buyer's Guide [intcoglove.com]
- 3. gloves.com [gloves.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. tmi.utexas.edu [tmi.utexas.edu]
- 6. web.uri.edu [web.uri.edu]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. uml.edu [uml.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
